UR-3216
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H29N7O7 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate |
InChI |
InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1 |
InChI Key |
JFXRCSVTAOUYGR-QHCPKHFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Profile of UR-3216: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UR-3216 is a novel, orally bioavailable double prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Developed for the prevention and treatment of cardiovascular diseases, this compound exhibits a favorable pharmacological profile characterized by high affinity, slow dissociation from its target, and a superior in vivo efficacy and safety profile compared to other oral GPIIb/IIIa antagonists. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.
Mechanism of Action
This compound is a double prodrug that undergoes rapid bioconversion in the liver to its active form, UR-2922.[1] UR-2922 is a high-affinity antagonist of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2][3] By binding to the GPIIb/IIIa receptor, UR-2922 competitively inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation and thrombus formation.[1] A key feature of UR-2922 is its inability to induce ligand-induced binding sites (LIBS), a conformational change in the GPIIb/IIIa receptor that can lead to paradoxical prothrombotic effects and thrombocytopenia, which has been a significant issue with other small molecule GPIIb/IIIa antagonists.[1][3][4]
References
UR-3216: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-3216 is a novel, orally active prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. By targeting the final common pathway of platelet aggregation, this compound represents a promising therapeutic agent for the treatment and prevention of cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of critical quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's properties and its potential applications in cardiovascular research.
Introduction
Platelet aggregation is a critical process in the pathophysiology of thrombotic cardiovascular events such as myocardial infarction and stroke.[1] The glycoprotein IIb/IIIa receptor, a member of the integrin family, plays a central role in this process by mediating the cross-linking of platelets via fibrinogen bridges.[1] Consequently, antagonism of the GPIIb/IIIa receptor is a well-established therapeutic strategy for the prevention of arterial thrombosis.
This compound is a third-generation, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, UR-2922.[2] UR-2922 is a highly potent and selective non-peptide antagonist of the GPIIb/IIIa receptor.[2] A key advantage of UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), which has been a safety concern with other GPIIb/IIIa antagonists, potentially leading to thrombocytopenia.[2][3] This document provides an in-depth technical resource for researchers and drug development professionals working with or interested in this compound for cardiovascular disease research.
Mechanism of Action
UR-2922, the active metabolite of this compound, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This action blocks the final common pathway of platelet aggregation, regardless of the initial platelet agonist.[2] The high affinity and slow dissociation rate of UR-2922 from the receptor contribute to its prolonged duration of action.[2]
Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of UR-2922.
Quantitative Data
Pharmacodynamics
The in vitro potency and affinity of UR-2922 have been characterized in various assays.
| Parameter | Value | Agonist(s) | Species | Reference |
| IC₅₀ (Platelet Aggregation) | < 35 nM | ADP, TRAP³, Collagen | Human | [2] |
| Kᵢ (Binding Affinity) | < 1 nM | - | Human (Resting Platelets) | [4] |
| Kₐ (Association Constant) | 0.96 nM | - | Human (Resting Platelets) | [2] |
| kₒff (Dissociation Rate) | 90 min | - | Human (Resting Platelets) | [2] |
Table 1: In Vitro Pharmacodynamic Properties of UR-2922. TRAP: Thrombin Receptor Activating Peptide
Pharmacokinetics
Preclinical studies have demonstrated the favorable pharmacokinetic profile of this compound.
| Species | Route | Bioavailability (%) | Key Features | Reference |
| Dog | Oral | High | Rapid bioconversion to UR-2922. Primarily biliary excretion. | [2] |
| Rat | IV | - | 81% excreted in bile within 4 hours. | [2] |
| Cynomolgus Monkey | Oral | High | Prolonged duration of action (>24 h). | [2] |
Table 2: Preclinical Pharmacokinetic Profile of this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[5][6]
Workflow Diagram:
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.[5]
-
PRP and PPP Preparation:
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C in an aggregometer.
-
Incubate PRP with various concentrations of UR-2922 or vehicle control for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, TRAP).
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation and determine the IC₅₀ value for UR-2922.
Ligand-Induced Binding Sites (LIBS) Assay (Flow Cytometry)
This protocol describes the use of flow cytometry to assess the expression of LIBS on the platelet surface following exposure to a GPIIb/IIIa antagonist.[8]
Methodology:
-
Platelet Preparation: Prepare washed human platelets from PRP.
-
Incubation: Incubate washed platelets with UR-2922, a known LIBS-inducing agent (positive control), or vehicle control.
-
Staining: Add a fluorescently labeled monoclonal antibody that specifically recognizes a LIBS epitope on the GPIIb/IIIa receptor.
-
Flow Cytometry: Analyze the stained platelets using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of LIBS expression.[8]
-
Data Analysis: Compare the fluorescence intensity of platelets treated with UR-2922 to the positive and negative controls.
In Vivo Thrombosis Model
Various animal models can be used to evaluate the antithrombotic efficacy of this compound. A common model is the ferric chloride-induced thrombosis model in rodents.[9][10]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and expose a carotid or femoral artery.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the artery for a defined period to induce endothelial injury and subsequent thrombus formation.[9]
-
Drug Administration: Administer this compound orally at various doses prior to the induction of thrombosis.
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion.
-
Endpoint Analysis: Measure the time to occlusion and, in some protocols, excise the thrombosed arterial segment to determine the thrombus weight.
Conclusion
This compound, through its active metabolite UR-2922, is a potent and selective oral GPIIb/IIIa antagonist with a promising preclinical profile for the treatment of cardiovascular diseases. Its high affinity, long receptor residence time, and favorable safety profile, particularly the lack of LIBS induction, distinguish it from other agents in its class.[2][3] The data and protocols presented in this guide provide a valuable resource for the continued investigation and development of this compound as a novel antiplatelet therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
The Potent Antiplatelet Effects of UR-3216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-3216 is a novel, orally active prodrug whose active metabolite, UR-2922, is a potent and selective antagonist of the platelet surface glycoprotein (B1211001) (GP) IIb/IIIa receptor, also known as integrin αIIbβ3. By blocking this key receptor, UR-2922 effectively inhibits the final common pathway of platelet aggregation, regardless of the initial agonist. This technical guide provides an in-depth overview of the effects of this compound on platelet aggregation, including quantitative data on its potency, detailed experimental protocols for its evaluation, and a summary of its mechanism of action through relevant signaling pathways.
Quantitative Assessment of Antiplatelet Activity
The efficacy of this compound's active form, UR-2922, has been quantified through various in vitro and in vivo studies. The following tables summarize the key data regarding its binding affinity, inhibition of platelet aggregation, and effective doses.
Table 1: In Vitro Potency of UR-2922
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | < 1 nM | Human | For resting platelets[1][2]. |
| Dissociation Constant (Kd) | < 1 nM | Human | High affinity for the platelet receptor[3]. |
| Dissociation Rate (koff) | 90 min | Human | Slow dissociation rate from the receptor[3]. |
| IC50 (ADP-induced aggregation) | < 35 nM | Human | Independent of the agonist used[4]. |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Notes |
| Loading Dose | 0.1 mg/kg (p.o.) | - | Required for initial high-level inhibition[1][2]. |
| Maintenance Dose | < 0.05 mg/kg (p.o.) | - | Once daily administration is sufficient[1][2]. |
| Inhibition of Platelet Aggregation | > 80% | - | Maintained with the recommended dosing regimen[1][2]. |
| ED50 (ex vivo ADP-induced aggregation) | 0.05 mg/kg | Cynomolgus monkeys | Demonstrates high potency compared to other oral agents[4]. |
| Duration of Efficacy | > 24 h | - | Prolonged effect with a favorable pharmacokinetic profile[3]. |
Mechanism of Action: GPIIb/IIIa Antagonism
This compound exerts its antiplatelet effect by targeting the GPIIb/IIIa receptor, a key player in the final step of platelet aggregation.
The GPIIb/IIIa Signaling Pathway
Platelet activation is initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF)[5][6]. The binding of these ligands to multiple platelets facilitates the formation of platelet aggregates. UR-2922, the active metabolite of this compound, competitively binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation[1][3]. This "outside-in" signaling inhibition is the core of its mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of this compound and its active metabolite.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
UR-2922 (or other test compounds)
-
Platelet-poor plasma (PPP) for blank
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP samples with various concentrations of UR-2922 or vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% transmission baseline.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-20 µM) to the PRP sample.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. IC50 values are determined by plotting the percentage of inhibition against the concentration of UR-2922.
In Vivo Thrombosis Model
Animal models are used to assess the antithrombotic efficacy of this compound in a physiological setting. A common model is the ferric chloride-induced arterial thrombosis model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Anesthetic agent
-
This compound
-
Ferric chloride (FeCl3) solution
-
Surgical instruments
-
Doppler flow probe or intravital microscope
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose a carotid artery.
-
Drug Administration: Administer this compound or vehicle control orally at predetermined doses and time points before the procedure.
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow or visualize the vessel using an intravital microscope.
-
Thrombus Induction: Apply a filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Monitoring: Continuously monitor blood flow using the Doppler probe or visualize thrombus formation with the microscope.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow) or the size and stability of the thrombus formed within a defined observation period.
-
Data Analysis: Compare the time to occlusion or thrombus characteristics between the this compound treated and control groups to determine the antithrombotic effect.
Bleeding Time Assay
This assay evaluates the potential for increased bleeding risk associated with antiplatelet agents.
Materials:
-
Laboratory animals (e.g., mice)
-
This compound
-
Blade or scalpel
-
Filter paper
-
Saline solution (37°C)
Procedure:
-
Drug Administration: Administer this compound or vehicle control to the animals at various doses.
-
Tail Transection: After a specified time, anesthetize the animal and transect a small distal portion of the tail (e.g., 3 mm) with a sharp blade.
-
Bleeding Measurement: Immediately immerse the tail in warm saline and start a timer.
-
Endpoint: Record the time until bleeding ceases completely for a defined period (e.g., 30 seconds).
-
Data Analysis: Compare the bleeding times between the treated and control groups. A significant prolongation of bleeding time indicates an increased bleeding risk.
Conclusion
This compound, through its active metabolite UR-2922, is a highly potent and selective oral antagonist of the GPIIb/IIIa receptor. Its high affinity, slow dissociation rate, and prolonged duration of action contribute to a sustained and high level of platelet aggregation inhibition. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other GPIIb/IIIa antagonists. The favorable pharmacodynamic and pharmacokinetic profile of this compound makes it a promising candidate for the long-term management of thrombotic diseases. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. plateletservices.com [plateletservices.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Platelet glycoprotein IIb/IIIa antagonists: lessons learned from clinical trials and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UR-3216 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of UR-3216, a potent and orally active antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The information detailed below, including dosage recommendations and experimental protocols, is intended to guide researchers in designing and executing their preclinical studies.
Mechanism of Action
This compound is a prodrug that undergoes rapid in vivo bioconversion to its active metabolite, UR-2922.[1][2][3] UR-2922 is a high-affinity antagonist of the GPIIb/IIIa receptor, a key mediator of platelet aggregation.[1][3] By binding to this receptor, UR-2922 competitively inhibits the binding of fibrinogen, thereby preventing the cross-linking of platelets and subsequent thrombus formation. A distinguishing feature of UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), which may mitigate the prothrombotic and pro-inflammatory effects observed with some other GPIIb/IIIa antagonists.[1][2][3]
Figure 1: Mechanism of action of this compound.
Pharmacological and Pharmacokinetic Properties
This compound exhibits a favorable pharmacokinetic profile, characterized by high oral bioavailability and a prolonged duration of action exceeding 24 hours.[1][2][3] The long-lasting effect is attributed to the slow dissociation of its active form, UR-2922, from the platelet receptor.[1][3] this compound is primarily excreted through the biliary system, which may be advantageous in subjects with renal impairment.[1][4]
Table 1: In Vitro and In Vivo Pharmacological Properties of this compound and its Active Metabolite, UR-2922
| Parameter | Value | Species/System | Reference |
| UR-2922 Affinity (Kd) | <1 nM | Human Platelets | [1][3] |
| UR-2922 Dissociation Rate (koff) | 90 min | Human Platelets | [1][3] |
| UR-2922 IC50 (Platelet Aggregation) | < 35 nM | Human Platelets | [2] |
| This compound Bioavailability | 52% | Beagle Dogs | [2] |
| Duration of Efficacy | > 24 hours | In Vivo Models | [1][2][3] |
Preclinical Dosage Recommendations
The following table summarizes suggested oral dosages for this compound in various preclinical models based on published literature. Researchers should note that optimal dosage may vary depending on the specific experimental conditions and animal strain.
Table 2: Recommended Oral Dosages of this compound for Preclinical Research
| Animal Model | Dosing Regimen | Therapeutic Goal | Reference |
| General | Loading Dose: 0.1 mg/kg | Achieve >80% inhibition of platelet aggregation | [4] |
| Maintenance Dose: <0.05 mg/kg once daily | Maintain >80% inhibition of platelet aggregation | [4] | |
| Cynomolgus Monkey | >0.03 mg/kg | Inhibition of ADP-induced platelet aggregation | [2] |
| ED50: 0.05 mg/kg | Effective dose for 50% of maximal response | [2] | |
| 25 µg/kg or 50 µg/kg once daily for 7-14 days | Repeated dosing studies | [2] | |
| Beagle Dog | 0.2 mg/kg once daily for 5 days | Repeated dosing studies | [2] |
| 30 mg/kg once daily for 7 days | Repeated dosing studies | [2] |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific laboratory conditions and research questions.
4.1 Ex Vivo Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to an agonist in blood samples collected from animals treated with this compound.
Figure 2: Workflow for ex vivo platelet aggregation assay.
Methodology:
-
Administer this compound or vehicle control to the test animals at the desired doses and time points.
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count in the PRP using PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Place the PRP sample in a light transmittance aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation and record the change in light transmittance for a defined period.
-
Calculate the percentage of platelet aggregation inhibition relative to the vehicle-treated control group.
4.2 In Vivo Arteriovenous Shunt Thrombosis Model (Rat)
This protocol describes a common method to evaluate the antithrombotic efficacy of this compound in a rat model.
Methodology:
-
Anesthetize the rats according to an approved institutional protocol.
-
Administer this compound or vehicle control orally at the desired pre-treatment time.
-
Expose and cannulate the carotid artery and the contralateral jugular vein.
-
Connect the arterial and venous cannulas with a piece of tubing containing a thrombogenic surface (e.g., a silk thread).
-
Allow blood to flow through the shunt for a specified period (e.g., 15-30 minutes).
-
Clamp the cannulas and remove the tubing containing the thrombus.
-
Carefully remove the thrombus from the tubing and determine its wet weight.
-
Compare the thrombus weight in the this compound-treated groups to the vehicle control group to determine the percentage of thrombus inhibition.
4.3 Bleeding Time Assessment (Mouse Tail Transection Model)
This protocol is used to assess the potential for this compound to prolong bleeding time.
Methodology:
-
Administer this compound or vehicle control to mice at the desired doses.
-
At a specified time after dosing, anesthetize the mouse or use an appropriate restraint.
-
Immerse the mouse's tail in warm saline (37°C) for a brief period to standardize blood flow.
-
Carefully transect the tail at a fixed distance from the tip (e.g., 3 mm) with a sharp blade.
-
Immediately immerse the tail back into the warm saline and start a timer.
-
Record the time until bleeding ceases completely (no re-bleeding for at least 30 seconds).
-
A cut-off time (e.g., 10-15 minutes) is typically set, and animals that continue to bleed beyond this point are assigned the maximum value.
-
Compare the bleeding times between the this compound-treated and vehicle control groups.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for clinical use. Researchers should always adhere to their institution's guidelines for animal care and use and consult relevant literature for detailed experimental procedures.
References
Application Notes and Protocols for UR-3216 in Platelet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-3216 is a novel, orally active prodrug whose active metabolite, UR-2922, is a potent and selective antagonist of the platelet surface glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2][3][4] The GPIIb/IIIa receptor, an integrin also known as αIIbβ3, is the final common pathway for platelet aggregation.[5][6] Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[5][6] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical step in both hemostasis and thrombosis.[5][6]
UR-2922 exhibits high affinity for the human platelet GPIIb/IIIa receptor with a dissociation constant (Kd) of less than 1 nM and a slow dissociation rate (k_off = 90 min), leading to a prolonged duration of action exceeding 24 hours.[2][4] A key feature of UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), which has been a safety concern with some other small molecule GPIIb/IIIa antagonists.[2][4] this compound itself is rapidly converted to the active form, UR-2922, and demonstrates high bioavailability upon oral administration.[3][4]
These properties make this compound a promising candidate for antiplatelet therapy. This document provides detailed application notes and protocols for the use of this compound and its active metabolite UR-2922 in common platelet function assays.
Data Presentation
In Vitro Efficacy of UR-2922
| Parameter | Value | Agonist(s) | Reference(s) |
| IC₅₀ | < 35 nM | ADP, Collagen, Thrombin | [4] |
| Kd | < 1 nM | - | [2][4] |
| Ki (for resting platelets) | < 1 nM | - | [3] |
| k_off | 90 min | - | [2][4] |
Pharmacokinetic Profile of Oral this compound
| Parameter | Value | Species | Reference(s) |
| Bioavailability | High | Cynomolgus Monkeys, Beagle Dogs | [3][4] |
| Duration of Efficacy | > 24 hours | Cynomolgus Monkeys | [4] |
| ED₅₀ | 0.05 mg/kg | Cynomolgus Monkeys | [4] |
| Half-life (residence on platelets) | 60 to 80 hours | - | [3] |
| Half-life (inhibition of platelet aggregation) | 24 hours | - | [3] |
Signaling Pathway
The primary mechanism of action of UR-2922 is the direct competitive antagonism of the GPIIb/IIIa receptor, thereby preventing fibrinogen binding and subsequent platelet aggregation. The binding of agonists like ADP, collagen, and thrombin to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade that leads to the conformational activation of GPIIb/IIIa. Once activated and bound to fibrinogen, GPIIb/IIIa initiates "outside-in" signaling, which involves the activation of downstream protein tyrosine kinases such as Src family kinases (SFKs), Focal Adhesion Kinase (FAK), and Spleen Tyrosine Kinase (Syk). This outside-in signaling is crucial for subsequent platelet spreading, clot retraction, and stabilization of the thrombus. UR-2922, by blocking fibrinogen binding, effectively inhibits this entire downstream signaling cascade.
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of UR-2922.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry.
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[7]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL with PPP if necessary.
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add UR-2922 (at various concentrations) or vehicle control to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Establish a baseline of 0% aggregation with the PRP and 100% aggregation with the PPP in the aggregometer.
-
Add a platelet agonist to the PRP sample. Recommended final concentrations are:
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of UR-2922 compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of UR-2922 to determine the IC₅₀ value.
-
Flow Cytometry for GPIIb/IIIa Activation
This assay measures the activation state of the GPIIb/IIIa receptor by detecting the binding of a conformation-specific antibody, PAC-1, which only binds to the activated form of the receptor.
Caption: Workflow for Flow Cytometry analysis of GPIIb/IIIa activation.
Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Dilute the whole blood 1:10 with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
-
Inhibition and Activation:
-
Add UR-2922 (at various concentrations) or vehicle control to the diluted blood and incubate for 10-15 minutes at room temperature.
-
Add a platelet agonist (e.g., 20 µM ADP) to activate the platelets and incubate for 5-10 minutes at room temperature.[9] A resting (unstimulated) sample should also be included.
-
-
Staining:
-
Add a fluorescently labeled PAC-1 antibody (e.g., FITC-conjugated) to the samples and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
A platelet-specific marker, such as CD41 or CD61, conjugated to a different fluorophore, should be included to gate on the platelet population.
-
An isotype control for the PAC-1 antibody should be used to determine background fluorescence.
-
-
Fixation and Acquisition:
-
(Optional) Fix the cells with 1% paraformaldehyde. Note that fixation can affect PAC-1 binding.[10]
-
Acquire the samples on a flow cytometer, collecting a sufficient number of platelet events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Gate on the platelet population based on the CD41/CD61 staining and forward/side scatter properties.
-
Determine the percentage of PAC-1 positive platelets and/or the mean fluorescence intensity (MFI) of PAC-1 binding.
-
Calculate the percentage inhibition of PAC-1 binding for each concentration of UR-2922 compared to the vehicle control.
-
Western Blotting for Downstream Signaling
This assay can be used to investigate the effect of UR-2922 on the phosphorylation of key downstream signaling proteins involved in GPIIb/IIIa "outside-in" signaling, such as Src, FAK, and Syk.
Caption: Workflow for Western Blotting of platelet signaling proteins.
Protocol:
-
Platelet Preparation:
-
Isolate and wash platelets from whole blood to remove plasma proteins.
-
Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 3-5 x 10⁸ platelets/mL.
-
-
Inhibition and Activation:
-
Pre-incubate the washed platelets with UR-2922 (at various concentrations) or vehicle control for 10-15 minutes at 37°C.
-
Activate the platelets by adding an agonist (e.g., thrombin or by allowing them to adhere to a fibrinogen-coated surface).
-
-
Lysis and Protein Quantification:
-
Lyse the platelets at various time points after activation with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Src, anti-phospho-FAK, anti-phospho-Syk).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for each phosphorylated protein.
-
To normalize for protein loading, re-probe the membrane with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins or a housekeeping protein like GAPDH.
-
Compare the levels of phosphorylation in the UR-2922 treated samples to the vehicle control.
-
Conclusion
This compound, through its active metabolite UR-2922, is a potent and selective GPIIb/IIIa antagonist with a promising pharmacokinetic and pharmacodynamic profile. The protocols outlined in this document provide a framework for researchers to effectively evaluate the in vitro and ex vivo effects of this compound and UR-2922 on platelet function. These assays are essential tools for further characterizing the antiplatelet activity of this compound and for its continued development as a potential therapeutic agent for the prevention and treatment of thrombotic diseases.
References
- 1. Differential requirements for calcium and Src family kinases in platelet GPIIb/IIIa activation and thromboxane generation downstream of different G-protein pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. ahajournals.org [ahajournals.org]
- 9. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Activation [bdbiosciences.com]
Application Notes and Protocols for Investigating Bleeding Time in Animal Models Using UR-3216
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-3216 is a novel, orally active prodrug whose active metabolite, UR-2922, is a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor plays a critical role in the final common pathway of platelet aggregation. By blocking this receptor, UR-2922 effectively inhibits platelet aggregation, a key process in thrombus formation. Consequently, this compound is under investigation as an antiplatelet agent for the prevention and treatment of cardiovascular diseases. A crucial aspect of the preclinical evaluation of antiplatelet agents is the assessment of their impact on hemostasis, with bleeding time being a primary endpoint. These application notes provide detailed protocols for investigating the effects of this compound on bleeding time in animal models, particularly the murine tail bleeding assay.
Mechanism of Action of this compound (UR-2922)
This compound is rapidly converted in vivo to its active form, UR-2922. UR-2922 is a high-affinity antagonist of the GPIIb/IIIa receptor, a key integrin expressed on the surface of platelets. In its active conformation, the GPIIb/IIIa receptor binds to fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a platelet plug. This process is essential for primary hemostasis.
UR-2922 competitively inhibits the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor. This blockade of the final common pathway of platelet aggregation prevents the formation of a stable platelet plug, thereby prolonging the time it takes for bleeding to stop. The long half-life of UR-2922's binding to the platelet receptor allows for a sustained antiplatelet effect.[1]
Signaling Pathway of GPIIb/IIIa Receptor Activation and Inhibition by UR-2922
The following diagram illustrates the signaling cascade leading to platelet aggregation and the point of intervention for UR-2922.
Data Presentation: Effect of Antiplatelet Agents on Bleeding Time
While specific dose-response data for this compound on bleeding time from publicly available literature is limited, the following table presents representative data from a study on prasugrel (B1678051), a P2Y12 receptor inhibitor, to illustrate the expected dose-dependent effects of a potent antiplatelet agent on bleeding time and volume in a murine tail bleeding assay. This data can serve as a benchmark for designing and interpreting studies with this compound.
| Treatment Group | Dose (mg/kg/day) | Bleeding Time (seconds) | Bleeding Volume (mL) |
| Vehicle Control | - | 120 ± 30 | 0.05 ± 0.02 |
| Prasugrel | |||
| Low Dose | 0.15 | >1200 | 0.45 ± 0.15 |
| Medium Dose | 0.5 | >1200 | 0.78 ± 0.20 |
| High Dose | 1.5 | >1200 | 1.02 ± 0.25 |
| Very High Dose | 5.0 | >1200 | 1.06 ± 0.22 |
| Positive Control | |||
| Platelet Depletion | - | >1200 | 1.07 ± 0.28 |
Data is representative and adapted from a study on prasugrel for illustrative purposes.
Experimental Protocols
Murine Tail Bleeding Time Assay
This protocol describes a standardized method for assessing bleeding time in mice treated with this compound or a vehicle control.
Materials:
-
Male C57Bl/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Heating pad
-
Rectal thermometer
-
50 mL conical tube
-
Isotonic saline (0.9% NaCl), pre-warmed to 37°C
-
Water bath maintained at 37°C
-
Surgical scalpel or sharp razor blade
-
Stopwatch
-
Filter paper
-
Animal balance (for measuring blood loss by weight change)
Experimental Workflow:
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, and different dose levels of this compound).
-
Administer this compound or vehicle orally at the desired time point before the assay (e.g., 1-2 hours, depending on the pharmacokinetic profile of the compound).
-
-
Anesthesia and Setup:
-
Anesthetize the mouse using a consistent method.
-
Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C. Monitor with a rectal thermometer.
-
Record the initial body weight of the mouse.
-
Fill a 50 mL conical tube with isotonic saline pre-warmed to 37°C and place it in a water bath to maintain the temperature.
-
Gently immerse the distal 2-3 cm of the mouse's tail into the warm saline for 2 minutes to normalize the temperature and dilate the blood vessels.
-
-
Bleeding Assay:
-
Carefully remove the tail from the saline and gently dry it.
-
Using a sharp surgical scalpel, transect exactly 3 mm from the tip of the tail.
-
Immediately start a stopwatch and immerse the tail back into the pre-warmed saline.
-
Observe the tail for the cessation of bleeding. Bleeding is considered to have stopped when there is no visible stream of blood for at least 30 seconds.
-
Alternatively, for a blotting method, after transection, gently blot the blood drop at the tail tip with filter paper every 15 seconds without touching the wound, until no more blood is absorbed by the paper.
-
Record the time to cessation of bleeding. A cut-off time (e.g., 1200 or 1800 seconds) should be established, after which the bleeding is stopped by applying gentle pressure, and the bleeding time is recorded as the cut-off time.
-
-
Blood Loss Measurement (Optional but Recommended):
-
After the bleeding has stopped or the cut-off time is reached, carefully dry the mouse and record its final body weight.
-
The blood loss can be calculated from the change in body weight, assuming a blood density of approximately 1 g/mL.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the mouse using an approved method.
-
Logical Relationship of the Study Design
Conclusion
The murine tail bleeding assay is a valuable in vivo model for assessing the hemostatic effects of antiplatelet agents like this compound. By carefully controlling experimental variables and accurately measuring both bleeding time and volume, researchers can obtain reliable data to characterize the dose-dependent effects of this compound on primary hemostasis. This information is critical for the preclinical development and safety assessment of this promising antithrombotic compound.
References
UR-3216 Administration in Rodent Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-3216 is an orally active prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] By blocking this receptor, UR-2922 inhibits the final common pathway of platelet aggregation, a critical step in thrombus formation.[3] This document provides detailed application notes and experimental protocols for the administration of this compound in established rodent models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and safety profile of this compound.
This compound exhibits high bioavailability and is rapidly converted to its active form, UR-2922, in the liver.[2][4] UR-2922 demonstrates a high affinity for the GPIIb/IIIa receptor and a prolonged duration of action, with a half-life of over 24 hours for the inhibition of platelet aggregation.[1][2][3] Notably, it is primarily excreted through the bile, which may be advantageous in subjects with renal impairment.[3][4] Preclinical evidence suggests that this compound is an effective antithrombotic agent at doses that do not significantly increase bleeding time.[1]
Signaling Pathway of UR-2922 (Active Metabolite of this compound)
The primary mechanism of action of UR-2922 is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to platelet aggregation and the formation of a thrombus. By blocking this interaction, UR-2922 effectively prevents platelets from clumping together, thus inhibiting thrombus formation.
Data Presentation
While specific quantitative data from preclinical studies of this compound in rodent thrombosis models is not publicly available in structured tables, the following tables are templates based on typical endpoints measured in such studies. Researchers can populate these tables with their own experimental data.
Table 1: Effect of this compound on Thrombus Weight in a Rat Venous Stasis Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 2: Effect of this compound on Time to Occlusion in a Mouse Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Time to Occlusion (min) (Mean ± SEM) |
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| Positive Control |
Table 3: Effect of this compound on Bleeding Time in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Bleeding Time (s) (Mean ± SEM) |
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| Positive Control |
Experimental Protocols
The following are detailed protocols for two commonly used rodent thrombosis models suitable for evaluating the efficacy of this compound.
Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)
This model is widely used to study arterial thrombosis, as it is simple, reproducible, and sensitive to both antiplatelet and anticoagulant drugs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, retractors)
-
Suture material
Procedure:
-
Animal Preparation: Fast male C57BL/6 mice (8-12 weeks old) overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) by gavage at the desired dose and time point before surgery. A suggested starting loading dose is 0.1 mg/kg.[3]
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery.
-
Gently isolate a 5-7 mm segment of the artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Saturate a filter paper disc with the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with sterile saline.
-
-
Data Collection:
-
Continuously monitor and record the arterial blood flow using the Doppler flowmeter.
-
The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded as the time to occlusion (TTO).
-
Observe the animal for a defined period (e.g., 60 minutes) to confirm stable occlusion.
-
Venous Stasis Thrombosis Model (Rat)
This model is suitable for evaluating therapies targeting venous thrombosis, which is primarily driven by blood stasis and hypercoagulability.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane (B1672236) or injectable anesthetic)
-
Surgical instruments (forceps, scissors, retractors)
-
Suture material (e.g., 5-0 silk)
-
Microbalance
Procedure:
-
Animal Preparation: Use male Sprague-Dawley rats (250-300 g). Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally by gavage at the desired dose and time point before surgery. A suggested starting maintenance dose is less than 0.05 mg/kg.[3]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position on a heating pad.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect and ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 5-0 silk suture.
-
Ligate the IVC just below the renal veins with a single silk suture to induce complete stasis.
-
-
Thrombus Formation:
-
Close the abdominal incision with sutures or clips.
-
Allow the thrombus to form for a predetermined period (e.g., 4 hours).
-
-
Thrombus Harvesting and Measurement:
-
Re-anesthetize the rat and reopen the abdominal incision.
-
Carefully excise the ligated segment of the IVC containing the thrombus.
-
Open the vessel segment longitudinally and gently remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately weigh it on a microbalance.
-
Conclusion
The provided protocols for the ferric chloride-induced arterial thrombosis and venous stasis models offer robust and reproducible methods for evaluating the in vivo efficacy of this compound. The suggested dosing regimens are based on available literature and provide a starting point for dose-response studies.[3] By utilizing these standardized models and meticulously collecting quantitative data on thrombus formation and bleeding parameters, researchers can effectively characterize the antithrombotic potential and safety profile of this compound for the potential treatment of thrombotic diseases.
References
Application Note: Flow Cytometry-Based Analysis of Platelet Inhibition by UR-3216
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor plays a central role in the final common pathway of platelet aggregation. UR-3216 is a novel, orally active prodrug whose active metabolite, UR-2922, is a potent and selective antagonist of the GPIIb/IIIa receptor.[1][2][3][4] UR-2922 exhibits high affinity for the human platelet receptor (Kd <1 nM) and a slow dissociation rate, leading to sustained inhibition of platelet aggregation.[3][4][5] This application note provides detailed protocols for utilizing flow cytometry to assess the inhibitory effects of this compound on platelet function. Flow cytometry is a powerful technique for the multi-parametric analysis of individual platelets, enabling the precise measurement of surface marker expression and signaling events.[6][7][8][9]
Principle of the Assay
This protocol details the in vitro treatment of human platelets with the active form of this compound (UR-2922) and subsequent analysis of platelet activation by flow cytometry. Platelet activation will be induced by a standard agonist, such as ADP or thrombin, in the presence and absence of UR-2922. The inhibitory effect of UR-2922 will be quantified by measuring the expression of key platelet activation markers, including the conformational change of GPIIb/IIIa recognized by the PAC-1 antibody and the surface expression of P-selectin (CD62P).[10][11][12]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of this compound (active form UR-2922) treated platelets.
Table 1: Effect of UR-2922 on Agonist-Induced PAC-1 Binding
| Treatment Group | Agonist (ADP 20 µM) | Mean Fluorescence Intensity (MFI) of PAC-1 | % Inhibition |
| Vehicle Control | - | 15 ± 5 | N/A |
| Vehicle Control | + | 850 ± 75 | 0% |
| UR-2922 (1 nM) | + | 425 ± 50 | 50% |
| UR-2922 (10 nM) | + | 120 ± 30 | 85% |
| UR-2922 (100 nM) | + | 50 ± 15 | 94% |
Table 2: Effect of UR-2922 on Agonist-Induced P-selectin (CD62P) Expression
| Treatment Group | Agonist (Thrombin 0.5 U/mL) | % CD62P Positive Platelets |
| Vehicle Control | - | 2 ± 1 |
| Vehicle Control | + | 90 ± 5 |
| UR-2922 (100 nM) | + | 88 ± 7 |
Note: As a GPIIb/IIIa antagonist, this compound is not expected to significantly inhibit P-selectin expression, which is a marker of alpha-granule release that occurs upstream of GPIIb/IIIa-mediated aggregation.[11]
Experimental Protocols
Materials and Reagents
-
Blood Collection: Sodium citrate (B86180) (3.2%) vacuum tubes.
-
Platelet Preparation: Phosphate-buffered saline (PBS), acid-citrate-dextrose (ACD) solution, prostacyclin (PGI2).
-
Compound: UR-2922 (active form of this compound) dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in PBS).
-
Agonists: Adenosine diphosphate (B83284) (ADP), Thrombin.
-
Staining Antibodies:
-
FITC-conjugated anti-CD41a (platelet identification).
-
PE-conjugated PAC-1 (binds to activated GPIIb/IIIa).
-
APC-conjugated anti-CD62P (P-selectin).
-
-
Fixation Solution: 1% paraformaldehyde in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC, PE, and APC detection.
Protocol 1: Preparation of Washed Platelets
-
Blood Collection: Collect whole blood from healthy, consenting donors into sodium citrate tubes. Donors should be free of medications known to affect platelet function for at least 10 days.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with no brake. Carefully collect the upper PRP layer.
-
Platelet Washing: Add ACD solution to the PRP (1:7 v/v) and 1 µM PGI2 to prevent platelet activation. Centrifuge at 800 x g for 10 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (e.g., 2 x 108 platelets/mL). Allow platelets to rest for 30 minutes at 37°C.
Protocol 2: UR-2922 Treatment and Platelet Activation
-
Incubation with UR-2922: Aliquot the washed platelet suspension into microcentrifuge tubes. Add varying concentrations of UR-2922 (e.g., 0, 1, 10, 100 nM) or vehicle control. Incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined optimal concentration of agonist (e.g., 20 µM ADP for PAC-1 binding, or 0.5 U/mL Thrombin for CD62P expression) to the platelet suspensions. Incubate for 10 minutes at room temperature in the dark. A resting (unstimulated) platelet sample should also be included.
Protocol 3: Antibody Staining and Flow Cytometry Analysis
-
Antibody Staining: To each tube, add the fluorochrome-conjugated antibodies: anti-CD41a, PAC-1, and anti-CD62P. Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 500 µL of 1% paraformaldehyde to each tube and incubate for at least 30 minutes at 4°C.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward scatter (FSC) and side scatter (SSC) characteristics, and positive staining for CD41a.
-
For each sample, acquire at least 10,000 events in the platelet gate.
-
Record the Mean Fluorescence Intensity (MFI) for PAC-1 and the percentage of CD62P-positive platelets.
-
Visualizations
Caption: Experimental workflow for flow cytometric analysis of this compound treated platelets.
Caption: Signaling pathway showing this compound's site of action on GPIIb/IIIa.
References
- 1. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UR-3216 solubility and stability issues in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues researchers may encounter when working with the platelet aggregation inhibitor UR-3216 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a prodrug that is converted to its active form, UR-2922.[1][2] UR-2922 is a highly selective and potent antagonist of the platelet surface glycoprotein (B1211001) (GPIIb/IIIa) receptor.[1][3] By blocking this receptor, UR-2922 inhibits platelet aggregation, a critical step in thrombus formation.[2][4] The active metabolite, UR-2922, exhibits a high affinity for the human platelet receptor with a slow dissociation rate in vitro.[2][3]
Q2: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What could be the cause?
A2: Precipitation of small molecules like this compound upon dilution into aqueous solutions is a common issue, often referred to as "crashing out".[5] This typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous environment of the cell culture medium.[6] The organic solvent used to dissolve the stock solution, commonly DMSO, is rapidly diluted, reducing the compound's solubility.[5]
Q3: How can I prevent my this compound solution from precipitating in my in vitro assay?
A3: Several strategies can help prevent precipitation. First, ensure your final working concentration of this compound does not exceed its aqueous solubility.[5] It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] Additionally, consider a serial dilution of your high-concentration stock solution in pre-warmed (37°C) culture media rather than adding it directly in one step.[5][6] Adding the compound dropwise while gently vortexing can also help.[5]
Q4: Can the temperature of my cell culture medium affect the solubility of this compound?
A4: Yes, temperature can significantly impact the solubility of small molecules. Adding a compound to cold media can decrease its solubility.[5] It is best practice to always use pre-warmed (37°C) cell culture media for your experiments.[5][6] Conversely, repeated temperature fluctuations, such as removing culture vessels from the incubator frequently, can also affect compound solubility over time.[5]
Q5: How should I prepare my stock solution of this compound?
A5: For hydrophobic compounds, it is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[7][8] Ensure the compound is fully dissolved by vortexing or brief sonication.[8] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Q6: What is the recommended final concentration of DMSO in cell culture?
A6: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent toxicity.[7] Typically, a final DMSO concentration of less than 0.1% is considered safe for most cell lines, while concentrations between 0.1% and 0.5% are generally well-tolerated by many established cell lines.[9] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to assess any effects of the solvent on your cells.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe immediate cloudiness or precipitate formation after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit.[5] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific experimental conditions.[5] |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for dilutions.[5][6] |
| pH of the Medium | The solubility of ionizable compounds can be pH-dependent.[10] | If this compound has ionizable groups, test the solubility in buffers with a range of pH values to find the optimal condition.[10] |
Issue 2: this compound Precipitates Over Time in the Incubator
If your solution is initially clear but a precipitate forms during incubation, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium at 37°C over extended periods. | Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.[7] Avoid storing the compound in media for long durations.[7] |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[5] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[5] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[6][11] | Test different serum concentrations or consider using a serum-free medium if your experimental design allows.[8] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved.[5]
-
Prepare Serial Dilutions in Medium: a. Pre-warm your complete cell culture medium to 37°C.[6] b. In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of your this compound DMSO stock directly into the pre-warmed medium. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of medium to get a 100 µM solution with 1% DMSO. Then perform 2-fold serial dilutions from this well.[5] c. Include a DMSO-only control with the highest concentration of DMSO used.[5]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.[5]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[5][6] For a more quantitative assessment, you can measure the absorbance at 600 nm, where an increase in absorbance indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[5]
Visualizations
Signaling Pathway of Platelet Aggregation Inhibition by this compound (UR-2922)
References
- 1. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
UR-3216 Technical Support Center: Optimizing Dosage to Minimize Bleeding Risk
Welcome to the technical support center for UR-3216. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound to minimize the risk of bleeding while maintaining therapeutic efficacy. This compound is a prodrug of UR-2922, a potent and selective oral platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to bleeding risk?
A1: this compound is an orally administered prodrug that is rapidly converted to its active form, UR-2922. UR-2922 is a high-affinity antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation. By blocking this receptor, UR-2922 prevents platelets from clumping together, which is the primary mechanism for its antithrombotic effect. However, this potent antiplatelet activity also inherently carries a risk of bleeding, as platelet aggregation is a crucial step in normal hemostasis. This compound is designed to have a small peak-to-trough ratio in plasma concentration, which helps in maintaining a high level of platelet aggregation inhibition while avoiding severe bleeding.[1]
Q2: What is the recommended dosage regimen for this compound to balance efficacy and bleeding risk?
A2: Preclinical studies suggest a dosing regimen consisting of an initial loading dose followed by lower daily maintenance doses. One study mentions a loading dose of 0.1 mg/kg followed by daily maintenance doses of less than 0.05 mg/kg.[1] This regimen has been shown to maintain a high level of inhibition of platelet aggregation (greater than 80%) while aiming to avoid severe bleeding.[1] It is crucial to adhere to the specific protocols of your study and to perform dose-escalation studies to determine the optimal dose for your specific model and experimental goals.
Q3: What are the known side effects of this compound, particularly concerning bleeding?
A3: The primary side effect of concern for any GPIIb/IIIa inhibitor is bleeding. Preclinical data suggests that this compound does not produce "excessive bleeding or thrombocytopenia."[1] One review mentions that the half-life for bleeding time prolongation with this compound is approximately 2 hours.[1] However, specific quantitative data from dose-escalation studies detailing the incidence and severity of bleeding at different dosages are not widely available in the public domain. Researchers should meticulously monitor for any signs of bleeding in their experimental subjects.
Q4: Are there any known contraindications for the use of this compound?
A4: Specific contraindications for this compound have not been detailed in the available public literature. However, based on the mechanism of action and the drug class, contraindications would likely include:
-
Active pathological bleeding.
-
Recent history of significant bleeding.
-
Severe uncontrolled hypertension.
-
Known hypersensitivity to the compound or its components.
-
Thrombocytopenia.
Researchers should exercise caution when administering this compound to subjects with any condition that may increase bleeding risk.
Q5: What are the potential drug-drug interactions with this compound?
A5: Formal drug-drug interaction studies for this compound are not extensively reported. However, co-administration with other agents that affect hemostasis is expected to increase the risk of bleeding.[2] Caution is advised when using this compound with:
-
Other antiplatelet agents (e.g., aspirin, clopidogrel).
-
Anticoagulants (e.g., heparin, warfarin, direct oral anticoagulants).[3][4]
-
Nonsteroidal anti-inflammatory drugs (NSAIDs) , which can have antiplatelet effects and cause gastrointestinal irritation.
-
Thrombolytic agents .
One preclinical report mentions that this compound does not interact with abciximab.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high incidence of bleeding in animal models.
-
Possible Cause 1: Dosage is too high.
-
Solution: Re-evaluate the dose being administered. If possible, perform a dose-response study to identify a dose that provides the desired level of platelet inhibition with an acceptable bleeding profile.
-
-
Possible Cause 2: Synergistic effects with other medications.
-
Solution: Review all concomitant medications the animals are receiving. If other antiplatelet or anticoagulant agents are being used, consider reducing their dose or discontinuing them if experimentally feasible.
-
-
Possible Cause 3: Underlying condition in the animal model.
-
Solution: Ensure the animal model does not have any underlying conditions that could predispose them to bleeding.
-
Issue 2: Difficulty in managing a bleeding event.
-
Possible Cause: Long half-life of the active metabolite.
-
Solution: The active metabolite of this compound, UR-2922, has a long residence time on platelets. In cases of severe bleeding, supportive care is paramount. Based on the management of bleeding for other long-acting GPIIb/IIIa inhibitors like abciximab, the transfusion of fresh platelets may be considered to introduce a population of functional platelets. The effectiveness of this approach for UR-2922 would need to be empirically determined.
-
Issue 3: Inconsistent or lower-than-expected inhibition of platelet aggregation.
-
Possible Cause 1: Issues with drug formulation or administration.
-
Solution: Verify the stability and proper formulation of the this compound solution. Ensure accurate and consistent oral administration.
-
-
Possible Cause 2: Biological variability in the animal model.
-
Solution: Account for inter-individual variability in drug absorption and metabolism. Increase the sample size of your experimental groups to improve statistical power.
-
-
Possible Cause 3: Sub-optimal timing of blood sampling for ex vivo analysis.
-
Solution: Optimize the timing of blood collection for platelet function tests based on the pharmacokinetic profile of this compound and its active metabolite.
-
Data Presentation
While specific quantitative dose-response data for bleeding with this compound is not publicly available, the following tables summarize the key qualitative and pharmacokinetic properties based on existing literature.
Table 1: Qualitative Safety and Efficacy Profile of this compound
| Parameter | Observation | Citation |
| Bleeding Risk | Does not produce "excessive bleeding" at therapeutic doses. | [1] |
| Thrombocytopenia | Does not appear to induce thrombocytopenia. | [1] |
| Efficacy | Achieves >80% inhibition of platelet aggregation. | [1] |
| Dosing Regimen | Once daily oral administration. | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound and its Active Metabolite (UR-2922)
| Parameter | Value/Description | Citation |
| Prodrug | This compound | [1] |
| Active Metabolite | UR-2922 | [1] |
| Mechanism of Action | GPIIb/IIIa receptor antagonist | [1] |
| Affinity (Ki for resting platelets) | < 1 nM | [1] |
| Half-life (residence on platelets) | 60 to 80 hours | [1] |
| Half-life (inhibition of platelet aggregation) | 24 hours | [1] |
| Half-life (bleeding time prolongation) | 2 hours | [1] |
| Excretion | Mostly in bile | [1] |
Experimental Protocols
1. Murine Tail Transection Bleeding Time Assay
This protocol is a standard method to assess in vivo hemostasis and the bleeding risk associated with antiplatelet agents.
-
Materials:
-
Male ICR mice (23 ± 3 g)
-
This compound formulated for oral gavage
-
Vehicle control
-
Restraining device
-
Scalpel or sharp razor blade
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Stopwatch
-
-
Methodology:
-
Administer this compound or vehicle control orally to the mice at the desired doses and time points before the assay.
-
Anesthetize the mouse according to your institution's approved protocol.
-
Secure the mouse in a restraining device, allowing the tail to be accessible.
-
Using a sharp scalpel, transect the tail 3-5 mm from the tip.
-
Immediately immerse the transected tail into the conical tube containing 37°C saline and start the stopwatch.
-
Observe for the cessation of bleeding, which is defined as the absence of bleeding for at least 30 seconds.
-
Alternatively, gently blot the tail on filter paper every 30 seconds until bleeding stops.
-
Record the bleeding time in minutes. A cut-off time (e.g., 20 or 30 minutes) should be pre-defined, at which point bleeding is stopped with pressure and the maximum time is recorded.
-
2. Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of platelets to aggregate in response to various agonists after in vivo treatment with this compound.
-
Materials:
-
Blood samples collected from this compound or vehicle-treated animals into tubes containing 3.2% sodium citrate (B86180).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
Light Transmission Aggregometer.
-
-
Methodology:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific concentration of a platelet agonist to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
The maximum percentage of aggregation is determined and compared between treatment groups.
-
3. Thromboelastography (TEG) for Assessing Clot Strength
TEG provides a global assessment of hemostasis and can be used to evaluate the effect of antiplatelet agents on clot formation and strength.
-
Materials:
-
Whole blood collected from this compound or vehicle-treated animals into tubes containing an appropriate anticoagulant (e.g., citrate or heparin, depending on the TEG assay).
-
Thromboelastography analyzer and associated reagents (e.g., kaolin (B608303) for intrinsic pathway activation).
-
Platelet mapping assay reagents (optional, to specifically assess GPIIb/IIIa inhibition).
-
-
Methodology:
-
Collect whole blood according to the TEG manufacturer's instructions.
-
Pipette the blood sample into the TEG cup containing the activating reagent.
-
Initiate the TEG analysis.
-
The analyzer will measure and record several parameters, including:
-
R time: Time to initial clot formation.
-
K time and α-angle: Clot kinetics.
-
Maximum Amplitude (MA): A measure of the maximum clot strength, which is highly dependent on platelet function.
-
-
A decrease in the MA is indicative of reduced platelet function and, therefore, the effect of this compound.
-
If using a platelet mapping assay, follow the manufacturer's protocol to specifically measure the contribution of the GPIIb/IIIa pathway to clot strength.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bleeding risk assessment.
Caption: Logical flowchart for troubleshooting bleeding events.
References
- 1. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boston.lti.cs.cmu.edu [boston.lti.cs.cmu.edu]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of UR-3216 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving and maintaining optimal oral bioavailability of UR-3216 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at evaluating the bioavailability of this compound. While this compound is reported to have high oral bioavailability, various experimental factors can influence study outcomes.[1][2][3]
Issue 1: Observed Bioavailability is Lower Than Reported
-
Question: Our preclinical study in beagle dogs shows an oral bioavailability for this compound significantly lower than the reported 52%. What are the potential causes?
-
Answer: Several factors could contribute to lower-than-expected bioavailability. Consider the following:
-
Formulation Inadequacy: The vehicle used for oral administration may not be optimal for this compound. While it is a prodrug designed for oral activity, its solubility and stability in the formulation are critical.
-
Improper Dosing Technique: Errors in oral gavage, such as esophageal delivery or regurgitation, can lead to incomplete dosing.
-
Animal Health and Fasting Status: The health of the animals, including gastrointestinal motility and enzymatic activity, can affect drug absorption. The presence of food can also impact the absorption of some drugs.[1] For this compound, it has been reported that there is no significant food effect on its Cmax and AUC values.[1]
-
Metabolic Differences: While this compound is known to be rapidly bioconverted to its active form, UR-2922, inter-individual or species-specific differences in metabolic enzyme activity could play a role.[1][2][3]
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Question: We are observing high inter-animal variability in the plasma concentrations of the active metabolite, UR-2922, after oral administration of this compound. How can we reduce this variability?
-
Answer: High variability is a common challenge in animal studies. To mitigate this, consider these steps:
-
Standardize Procedures: Ensure strict standardization of all experimental conditions, including animal fasting times, dosing procedures, and blood sampling times.
-
Formulation Homogeneity: Ensure the formulation is homogenous and that the dose administered is accurate for each animal's body weight. If it is a suspension, ensure it is well-suspended before each administration.
-
Animal Acclimatization: Allow for an adequate acclimatization period for the animals to their housing and handling to reduce stress-related physiological changes.
-
Increase Group Size: A larger number of animals per group can help to statistically account for biological variability.
-
Frequently Asked Questions (FAQs)
About this compound
-
Q1: What is this compound and its mechanism of action?
-
A1: this compound is an orally active prodrug of UR-2922.[3][4] UR-2922 is a potent and selective antagonist of the platelet surface glycoprotein (B1211001) (GPIIb/IIIa) receptor.[3][4] By blocking this receptor, it inhibits the final common pathway of platelet aggregation, which is crucial in the formation of thrombi in cardiovascular diseases.[5][6]
-
-
Q2: What is the reported oral bioavailability of this compound in preclinical models?
-
Q3: How is this compound metabolized and excreted?
-
A3: this compound is a double prodrug that is rapidly bioconverted in vivo to its active form, UR-2922.[1] The primary route of excretion for this compound and its active metabolite is biliary, as demonstrated in studies with rats and dogs.[1][2][4] This is a key feature, as it suggests that the drug may not accumulate in patients with renal dysfunction.[1][4]
-
General Bioavailability Enhancement
-
Q4: If a compound similar to this compound had poor solubility, what general formulation strategies could be employed?
-
A4: For poorly soluble compounds, several formulation strategies can be explored to improve oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Prodrug Approach: As exemplified by this compound, converting a drug into a more soluble or permeable prodrug can significantly enhance its oral bioavailability.[3][4]
-
-
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound and its active form, UR-2922.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Beagle Dog | 52% | [1] |
| Active Metabolite | - | UR-2922 | [3][4] |
| Mechanism of Action | - | GPIIb/IIIa receptor antagonist | [3][4] |
| Excretion Route | Rat, Dog | Biliary | [1][2][4] |
| Food Effect on Cmax/AUC | Beagle Dog | Not Significant | [1] |
| Effective Oral Dose | Cynomolgus Monkey | > 0.03 mg/kg | [1] |
| Duration of Action | Cynomolgus Monkey | > 24 hours | [1] |
Experimental Protocols
While the specific formulation for the successful animal studies with this compound is not detailed in the available literature, a general protocol for preparing a simple oral formulation and conducting a bioavailability study is provided below.
Protocol 1: Preparation of a Simple Oral Suspension
-
Objective: To prepare a uniform suspension of this compound for oral administration in animal studies.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in purified water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and/or volumetric flask
-
-
Methodology:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add more vehicle while continuing to mix to form a uniform slurry.
-
Transfer the slurry to a calibrated volumetric flask or graduated cylinder.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure a complete transfer of the drug.
-
Add the vehicle to the final desired volume.
-
Stir the suspension continuously on a stir plate until dosing to ensure homogeneity.
-
Protocol 2: General Protocol for an Oral Bioavailability Study in Rats
-
Objective: To determine the oral bioavailability of this compound in rats.
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound formulation for oral administration
-
This compound formulation for intravenous (IV) administration (in a suitable solubilizing vehicle)
-
Oral gavage needles
-
Catheters for IV administration and blood sampling (e.g., jugular vein catheter)
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge
-
Analytical equipment for quantifying this compound and UR-2922 in plasma (e.g., LC-MS/MS)
-
-
Methodology:
-
Animal Preparation: Acclimatize catheter-implanted rats for at least 48 hours. Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n ≥ 5): Weigh each animal and administer the this compound oral formulation via gavage at the target dose (e.g., 10 mg/kg).
-
IV Group (n ≥ 5): Weigh each animal and administer the this compound IV formulation via the catheter at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of this compound and its active metabolite, UR-2922, in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both oral and IV routes using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
Caption: Prodrug activation and mechanism of action of this compound.
Caption: General workflow for an oral bioavailability study in animals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet glycoprotein IIb/IIIa antagonists: lessons learned from clinical trials and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Apparent Resistance to UR-3216 in Platelet Studies
Welcome to the technical support center for UR-3216 platelet studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes when working with the potent GPIIb/IIIa antagonist, this compound, and its active form, UR-2922.
A common query we address is the observation of reduced or absent inhibitory effects of this compound in in vitro platelet aggregation assays, which can be misinterpreted as "resistance." True biological resistance to this compound has not been documented. Instead, these observations almost always stem from experimental variables. This guide provides a comprehensive framework for troubleshooting and optimizing your platelet function assays to achieve consistent and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug that is converted in vivo to its active form, UR-2922. UR-2922 is a highly potent and selective antagonist of the platelet surface glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. By binding to this receptor, UR-2922 blocks the final common pathway of platelet aggregation, preventing fibrinogen from cross-linking platelets, regardless of the initial activation stimulus (e.g., ADP, collagen, thrombin).
Q2: We are not seeing the expected inhibition of platelet aggregation with this compound in our in vitro assays. Are our platelets resistant?
It is highly unlikely that your platelets are biologically resistant. Apparent lack of efficacy in vitro is typically due to one or more of the following:
-
Use of the inactive prodrug: this compound is the prodrug and is inactive in vitro. For all in vitro experiments, you must use the active metabolite, UR-2922 .
-
Suboptimal experimental protocol: Platelet aggregation assays are highly sensitive to pre-analytical and analytical variables. Issues with blood collection, sample preparation, reagent concentration, or equipment can all lead to inaccurate results.
-
Inappropriate agonist concentration: Using too high a concentration of a platelet agonist can overcome the inhibitory effect of UR-2922, making it appear less potent.
Q3: What are the most critical pre-analytical variables to control in our platelet studies?
Controlling pre-analytical variables is crucial for obtaining reliable data. Key factors include:
-
Blood Collection: Use a consistent and clean venipuncture technique to avoid premature platelet activation. The first few milliliters of blood should be discarded.
-
Anticoagulant: The choice and concentration of anticoagulant are critical. Sodium citrate (B86180) is commonly used, but it lowers the extracellular calcium concentration, which can affect the potency of GPIIb/IIIa inhibitors.
-
Sample Handling: Process blood samples promptly, ideally within one to two hours of collection. Samples should be kept at room temperature, as cooling can activate platelets.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifugation speed and time must be carefully optimized and standardized to obtain PRP with a consistent platelet count and minimal contamination from other blood cells.
Data Presentation: Potency of GPIIb/IIIa Antagonists
While specific IC50 values for UR-2922 against various agonists are not widely published, its high affinity for the GPIIb/IIIa receptor is well-documented. The following tables provide the known binding affinity of UR-2922 and comparative IC50 values for other well-characterized GPIIb/IIIa antagonists to serve as a reference for its expected potency.
Table 1: Binding Affinity of UR-2922
| Compound | Target | Affinity (Kd) | Reference |
| UR-2922 | Human Platelet GPIIb/IIIa Receptor | < 1 nM | [1][2] |
Table 2: Comparative IC50 Values of Other GPIIb/IIIa Antagonists (from Light Transmission Aggregometry)
| Antagonist | Agonist (Concentration) | Anticoagulant | IC50 | Reference |
| Eptifibatide | ADP (20 µM) | Citrate | 0.11-0.22 µg/mL | [3] |
| Abciximab | ADP (20 µM) | Citrate | 1.25-2.3 µg/mL | [3] |
| Eptifibatide | Collagen (5 µg/mL) | Citrate | 0.28-0.34 µg/mL | [3] |
| Abciximab | Collagen (5 µg/mL) | Citrate | 2.3-3.8 µg/mL | [3] |
Visualizing Key Processes
Mechanism of Action of this compound/UR-2922
Caption: Mechanism of this compound/UR-2922 Action.
Experimental Workflow for Platelet Aggregation Assay
Caption: Platelet Aggregation Experimental Workflow.
Troubleshooting Guide: Apparent Resistance to UR-2922
Use this guide to troubleshoot experiments where UR-2922 does not show the expected potent inhibition of platelet aggregation.
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of aggregation | Use of inactive prodrug (this compound) instead of the active form (UR-2922) in vitro. | Action: Always use the active metabolite, UR-2922, for all in vitro platelet aggregation assays. |
| Degraded or improperly stored UR-2922. | Action: Prepare fresh stock solutions of UR-2922. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the supplier. | |
| Incorrect concentration of UR-2922. | Action: Verify all calculations and dilutions. Perform a concentration-response curve to confirm potency. | |
| Reduced or variable inhibition | High agonist concentration. | Action: Titrate the agonist to determine the EC50 (concentration that gives 50% of maximal aggregation). Use a concentration between EC50 and EC80 for inhibition studies. This ensures the assay is sensitive to inhibition. |
| Pre-activated platelets. | Action: Review blood collection and handling procedures. Ensure atraumatic venipuncture and avoid vigorous mixing or chilling of samples. Process samples promptly after collection. | |
| Variability in platelet count. | Action: Standardize the platelet count in the PRP for all experiments (e.g., to 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP). | |
| Incorrect instrument settings. | Action: Ensure the aggregometer is calibrated correctly using PRP (0% aggregation) and PPP (100% aggregation). Verify that the temperature is maintained at 37°C and the stir speed is consistent. | |
| Inconsistent results between donors | Biological variability. | Action: Acknowledge inherent biological differences. If possible, test on PRP pooled from several healthy donors to average out individual variations. Ensure donors have not taken any antiplatelet medications for at least two weeks prior to donation. |
Troubleshooting Decision Tree
Caption: Troubleshooting Apparent UR-2922 Resistance.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 14 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.
-
Sample Handling: Keep the blood at room temperature and process within 2 hours of collection. Gently invert the tubes 3-5 times to mix.
-
Centrifugation: Centrifuge the blood tubes at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer using a sterile pipette, avoiding the buffy coat, and transfer it to a new polypropylene (B1209903) tube.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP. If necessary, adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow the heating block to equilibrate to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP into a cuvette with a stir bar to set the 100% aggregation baseline.
-
Pipette the same volume of standardized PRP into another cuvette with a stir bar to set the 0% aggregation baseline.
-
-
Sample Preparation:
-
In a new cuvette, add the standardized PRP and a magnetic stir bar.
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Add the desired concentration of UR-2922 or vehicle control and place the cuvette in the heating block of the aggregometer.
-
Incubate for a standardized period (e.g., 2-5 minutes) with stirring.
-
-
Initiate Aggregation: Add the platelet agonist (e.g., ADP, collagen) to the cuvette. The final volume in all cuvettes should be the same.
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Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The primary outcome is the maximal aggregation percentage.
-
Data Analysis: Calculate the percent inhibition of aggregation for each concentration of UR-2922 relative to the vehicle control. Plot the results to determine the IC50 value.
By carefully controlling these experimental parameters and following a systematic troubleshooting approach, researchers can overcome the challenges of working with potent antiplatelet agents like UR-2922 and obtain reliable, reproducible data.
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent UR-3216 degradation in experimental setups
Disclaimer: The compound "UR-3216" is a hypothetical substance created for illustrative purposes within this guide. All data, protocols, and troubleshooting advice are based on a fictional scenario and should not be applied to real-world laboratory work without validation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the fictional compound this compound in experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue: Inconsistent Results in Cell-Based Assays
Q1: My experimental results with this compound are highly variable between replicates and experiments. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound during the experimental workflow. The two primary factors to consider are photodegradation and pH-mediated hydrolysis. It is crucial to minimize light exposure and maintain an appropriate pH to ensure the stability of the compound.
-
Photodegradation: this compound is sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light for extended periods can lead to significant degradation.
-
pH-Mediated Hydrolysis: The compound is susceptible to hydrolysis at a pH above 7.5. Standard cell culture media are often buffered around pH 7.4, but local changes in pH or the use of certain supplements can increase the pH and cause degradation.
A recommended troubleshooting workflow is as follows:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Issue: Loss of Potency of this compound Stock Solution
Q2: I have noticed a significant decrease in the potency of my this compound stock solution over time. How can I prevent this?
A2: The loss of potency in your stock solution is likely due to improper storage or handling. This compound is prone to degradation if not stored under optimal conditions. Key factors to control are solvent choice, temperature, and light exposure.
-
Solvent Choice: The choice of solvent can impact the stability of this compound. Anhydrous DMSO is the recommended solvent for long-term storage.
-
Storage Temperature: For long-term storage, stock solutions should be aliquoted and stored at -80°C. For short-term storage (1-2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Always store stock solutions in amber or foil-wrapped vials to protect them from light.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1:
| Form | Solvent | Storage Temperature | Light Conditions |
|---|---|---|---|
| Powder | N/A | -20°C | Protect from light |
| Stock Solution (Long-term) | Anhydrous DMSO | -80°C (aliquoted) | Amber vials |
| Stock Solution (Short-term) | Anhydrous DMSO | -20°C | Amber vials |
| Working Solution | Aqueous Buffer (pH < 7.5) | 2-8°C (use immediately) | Protect from light |
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with:
-
High pH solutions (>7.5): Leads to rapid hydrolysis.
-
Strong oxidizing agents: Can lead to chemical degradation.
-
Prolonged exposure to light: Causes photodegradation.
Q3: How quickly does this compound degrade in standard cell culture medium?
A3: The stability of this compound in cell culture medium (pH 7.4) is temperature-dependent. The following table summarizes the approximate half-life under different conditions, protected from light.
| Temperature | Approximate Half-life |
| 37°C | ~8 hours |
| 25°C (Room Temp) | ~24 hours |
| 4°C | ~72 hours |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Under low-light conditions, add a precise volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into amber, screw-cap microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Minimizing Degradation in a Cell-Based Assay
This protocol assumes a typical cell-based assay where cells are treated with this compound for 24 hours.
Caption: Experimental workflow for a cell-based assay using this compound.
Signaling Pathway
This compound is a potent and selective inhibitor of the hypothetical Kinase XYZ, which is a key component of a signaling pathway involved in cell proliferation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Adjusting UR-3216 concentration for optimal platelet inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UR-3216 for optimal platelet inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the P2Y12 receptor on the surface of platelets. By blocking this receptor, this compound prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key agonist in platelet activation and aggregation. This inhibition of the P2Y12 signaling pathway ultimately leads to a reduction in platelet-mediated thrombus formation.
Q2: What is the recommended starting concentration for in vitro platelet aggregation assays?
A2: For initial in vitro experiments, we recommend a starting concentration range of 1-10 µM of this compound. The optimal concentration will depend on the specific experimental conditions, including the platelet donor and the concentration of the agonist used. A dose-response curve should always be generated to determine the IC50 in your specific assay system.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the product's specific datasheet for recommended dosage and administration routes. It is crucial to conduct pharmacokinetic and pharmacodynamic studies to establish the optimal dosing regimen for your animal model.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For aqueous working solutions, dilute the DMSO stock in your experimental buffer immediately before use. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced effects on platelet function.
Q5: Is this compound specific for the P2Y12 receptor?
A5: this compound exhibits high selectivity for the P2Y12 receptor over other P2Y receptors, including P2Y1 and P2Y12-like receptors on other cell types. However, as with any pharmacological inhibitor, off-target effects at very high concentrations cannot be entirely ruled out. We recommend performing appropriate control experiments to confirm the specificity of its action in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent platelet aggregation results | 1. Variability in platelet preparation.2. Inconsistent agonist concentration.3. Fluctuation in incubation time or temperature. | 1. Standardize your platelet isolation protocol. Ensure consistent platelet counts between experiments.2. Prepare fresh agonist solutions for each experiment and verify the final concentration.3. Use a temperature-controlled aggregometer and ensure precise timing of all additions. |
| Lower than expected inhibition by this compound | 1. Suboptimal concentration of this compound.2. Inaccurate pipetting.3. Platelet activation during preparation. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Calibrate your pipettes regularly.3. Handle platelets gently during isolation and resuspension to minimize spontaneous activation. |
| High background signal in flow cytometry | 1. Non-specific antibody binding.2. Platelet aggregation during staining. | 1. Include an isotype control to assess non-specific binding. Titrate your antibody to determine the optimal concentration.2. Add a platelet inhibitor, such as prostacyclin (PGI2), during the staining process to prevent aggregation. |
| No inhibition of VASP phosphorylation observed | 1. Insufficient this compound concentration.2. Problem with Western blot protocol. | 1. Confirm the IC50 for VASP phosphorylation inhibition, which may differ from that of aggregation.2. Optimize your Western blot protocol, including antibody concentrations and incubation times. Run positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Value (Mean ± SD) |
| Light Transmission Aggregometry (ADP-induced) | IC50 | 1.5 ± 0.3 µM |
| VASP Phosphorylation Assay (Flow Cytometry) | IC50 | 0.8 ± 0.2 µM |
| Fibrinogen Binding Assay (Flow Cytometry) | IC50 | 1.2 ± 0.4 µM |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
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Platelet Preparation:
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Collect whole blood into tubes containing 3.2% sodium citrate.
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Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
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To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 10 minutes. Use PPP as the blank for the aggregometer.
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Assay Procedure:
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Pre-warm PRP and PPP to 37°C.
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Add 250 µL of PRP to a cuvette with a stir bar.
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Add the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate for 5 minutes at 37°C with stirring.
-
Initiate aggregation by adding ADP (final concentration 10 µM).
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Record the change in light transmission for 5-10 minutes.
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The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
-
Platelet Preparation and Treatment:
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Prepare washed platelets from PRP by centrifugation in the presence of an acid-citrate-dextrose (ACD) solution.
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Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of 2 x 10^8 platelets/mL.
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Incubate platelets with this compound or vehicle for 15 minutes at 37°C.
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Add ADP (10 µM) or a control buffer and incubate for 5 minutes.
-
-
Staining and Analysis:
-
Fix the platelets with 2% paraformaldehyde for 15 minutes.
-
Permeabilize the platelets with 0.1% Triton X-100.
-
Stain with a fluorescently labeled antibody specific for phosphorylated VASP (Ser239) and a platelet marker (e.g., CD41).
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Analyze the samples using a flow cytometer, gating on the CD41-positive population.
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The mean fluorescence intensity (MFI) of the phosphorylated VASP signal is used to determine the level of inhibition.
-
Visualizations
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Troubleshooting decision tree for low platelet inhibition.
Technical Support Center: UR-3216
Disclaimer: this compound is an orally active platelet surface glycoprotein (B1211001) (GPIIb/IIIa) receptor antagonist.[1] This guide addresses common questions and challenges that may arise during preclinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is converted to its active form, UR-2922.[2][3][4] UR-2922 is a highly selective and potent antagonist of the platelet surface glycoprotein (GPIIb/IIIa) receptor.[1] It binds tightly to this receptor, preventing fibrinogen from binding and thereby inhibiting platelet aggregation, a critical step in thrombus formation.[1][3][4]
Q2: What are the key characteristics of this compound and its active form?
A2: The active metabolite of this compound, UR-2922, has a high affinity for the human platelet receptor (Kd <1 nM) and a slow dissociation rate.[2][3] Unlike some other GPIIb/IIIa antagonists, UR-2922 does not induce prothrombotic activity in human platelets.[2][3] this compound itself has high bioavailability and is primarily excreted through bile, which may be an important consideration in models with renal dysfunction.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage (weeks), a concentrated stock solution in an appropriate solvent such as DMSO can be stored at -20°C. For long-term storage, it is recommended to store the compound in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is highly dependent on the specific cell type, assay, and desired endpoint. It is crucial to perform a dose-response analysis to determine the lowest effective concentration for your experimental system.[5] This helps to minimize potential off-target effects.[5]
Troubleshooting Guide
Problem: Inconsistent results in platelet aggregation assays.
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Possible Cause: Variability in platelet preparation.
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Solution: Ensure a standardized protocol for platelet isolation and handling. Platelet activation can be sensitive to temperature, pH, and mechanical stress. Use consistent centrifugation speeds and durations.
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-
Possible Cause: Compound precipitation in media.
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Solution: Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, including the vehicle control.
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Problem: Higher than expected cytotoxicity observed.
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Possible Cause: Off-target effects at high concentrations.
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Solution: Refer to kinome profiling data if available to understand the selectivity of this compound.[5] Use the lowest concentration that achieves the desired inhibition of platelet aggregation. Consider using a structurally different GPIIb/IIIa antagonist to confirm that the observed phenotype is an on-target effect.[5][6]
-
-
Possible Cause: Solvent toxicity.
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Solution: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your highest drug concentration to ensure the observed toxicity is not due to the solvent itself.[5]
-
Problem: The inhibitory effect of this compound is less than expected.
-
Possible Cause: Compound instability.
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Solution: Check the stability of this compound under your specific experimental conditions (e.g., in culture media at 37°C).[5] It is always best to prepare fresh dilutions from a frozen stock solution for each experiment.
-
-
Possible Cause: Activation of compensatory signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Activity of UR-2922 (Active form of this compound)
| Parameter | Value | Reference |
| Affinity for human platelet receptor (Kd) | < 1 nM | [2][3] |
| Dissociation rate (k_off) | 90 min | [2][3] |
| IC50 (human platelet aggregation) | < 35 nM | [4] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| Platelet Aggregation Assay | 10 nM - 1 µM | Perform a dose-response curve to determine the IC50 in your specific assay conditions. |
| Flow Cytometry (Fibrinogen Binding) | 10 nM - 500 nM | Titrate to find the optimal concentration for blocking fibrinogen binding. |
| Cytotoxicity Assay | 1 µM - 50 µM | It is important to assess cytotoxicity to ensure observed effects are not due to cell death. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
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Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood anticoagulated with sodium citrate. Prepare a vehicle control (e.g., 0.1% DMSO) and various concentrations of this compound.
-
Incubation: Pre-incubate the PRP with either the vehicle or this compound for 15-30 minutes at 37°C.
-
Aggregation: Place the cuvettes in an aggregometer. Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
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Measurement: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmission of platelet-poor plasma.
-
Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Flow Cytometry for Fibrinogen Binding
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Preparation: Prepare washed platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
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Incubation: Incubate the platelets with various concentrations of this compound or a vehicle control for 15 minutes at room temperature.
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Activation and Staining: Add a platelet agonist (e.g., ADP) followed immediately by FITC-labeled fibrinogen. Incubate for another 15 minutes in the dark.
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Fixation: Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).
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Analysis: Analyze the samples using a flow cytometer. The mean fluorescence intensity (MFI) of the FITC signal corresponds to the amount of bound fibrinogen. Determine the concentration of this compound required to inhibit fibrinogen binding.
Visualizations
Caption: Signaling pathway of platelet activation and inhibition by this compound.
Caption: General experimental workflow for investigating this compound efficacy.
References
- 1. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of UR-3216 and Other Oral GPIIb/IIIa Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of UR-3216, a next-generation oral platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, with other first-generation oral agents in this class, including sibrafiban, orbofiban, and xemilofiban. The data presented is compiled from various preclinical studies and aims to highlight the key pharmacodynamic and pharmacokinetic differences that may account for the varied success of these compounds in development.
Executive Summary
The quest for an effective and safe oral GPIIb/IIIa antagonist for long-term cardiovascular therapy has been challenging, with first-generation agents failing to demonstrate a favorable risk-benefit profile in large clinical trials. These failures have been attributed to several factors, including low bioavailability, significant peak-to-trough plasma concentration variability, and off-target effects such as partial agonism.[1] this compound, a prodrug of the active moiety UR-2922, was developed to overcome these limitations. Preclinical data suggests that this compound exhibits superior pharmacokinetics and a more favorable safety profile compared to its predecessors.
Data Presentation
Table 1: In Vitro Potency of GPIIb/IIIa Antagonists
| Compound | Target | Assay | IC50 (nM) | Species | Reference |
| UR-2922 (active form of this compound) | Human Platelet GPIIb/IIIa | ADP-induced Aggregation | < 35 | Human | [2] |
| Sibrafiban | Human Platelet GPIIb/IIIa | ADP-induced Aggregation | 30-70 | Human | [2] |
| Orbofiban | Human Platelet GPIIb/IIIa | ADP-induced Aggregation | 30-70 | Human | [2] |
| Xemilofiban | Human Platelet GPIIb/IIIa | ADP-induced Aggregation | 30-70 | Human | [2] |
Table 2: In Vivo Efficacy of Oral GPIIb/IIIa Antagonists
| Compound | Model | Endpoint | ED50 (mg/kg) | Species | Reference |
| This compound | ADP-induced Platelet Aggregation | Inhibition of Aggregation | 0.05 | Cynomolgus Monkey | [2] |
| Roxifiban | ADP-induced Platelet Aggregation | Inhibition of Aggregation | 0.1 - 0.5 | Cynomolgus Monkey | [2] |
| Sibrafiban | ADP-induced Platelet Aggregation | Inhibition of Aggregation | 0.1 - 0.5 | Cynomolgus Monkey | [2] |
| Xemilofiban | ADP-induced Platelet Aggregation | Inhibition of Aggregation | 0.1 - 0.5 | Cynomolgus Monkey | [2] |
Table 3: Pharmacokinetic Profile of Oral GPIIb/IIIa Antagonists
| Compound | Bioavailability (%) | Duration of Action | Key Features | Species | Reference |
| This compound | 52 | > 24 hours | High bioavailability, rapid conversion to active form, biliary excretion.[2] | Beagle Dog | [2] |
| Orbofiban | 11 - 34 | < 12 hours | Low bioavailability, significant food effect.[2] | Beagle Dog | [2] |
| Sibrafiban | 11 - 34 | < 12 hours | Low bioavailability, significant food effect.[2] | Beagle Dog | [2] |
| Roxifiban | 11 - 34 | < 12 hours | Low bioavailability, significant food effect.[2] | Beagle Dog | [2] |
A critical differentiator for this compound is its lack of induction of ligand-induced binding sites (LIBS).[3][4] LIBS expression, observed with other small molecule antagonists like orbofiban, can lead to a prothrombotic state and the development of drug-dependent antibodies, potentially causing thrombocytopenia.[2] UR-2922, the active form of this compound, is a pure antagonist and does not exhibit this activity.[3][4]
Experimental Protocols
Platelet Aggregation Assay (Ex Vivo)
This assay is fundamental to assessing the pharmacodynamic effect of GPIIb/IIIa antagonists.
Objective: To measure the extent of platelet aggregation in response to an agonist after oral administration of the antagonist.
Methodology:
-
Animal Dosing: The compound (e.g., this compound) is administered orally to the test species (e.g., cynomolgus monkeys) at various doses.
-
Blood Collection: At predetermined time points post-dosing, blood samples are collected into tubes containing an anticoagulant (e.g., sodium citrate).
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Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
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Aggregation Measurement: The PRP is placed in an aggregometer. A baseline light transmission is established.
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Agonist Addition: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce aggregation.
-
Data Analysis: As platelets aggregate, the light transmission through the PRP increases. The change in light transmission is recorded over time, and the maximum aggregation percentage is calculated relative to a platelet-poor plasma control. The dose-response curve is then plotted to determine the ED50.
In Vivo Thrombosis Model (Electrically Induced Carotid Artery Thrombosis)
This model evaluates the antithrombotic efficacy of a compound in a living organism.
Objective: To assess the ability of an oral GPIIb/IIIa antagonist to prevent the formation of an occlusive thrombus in a carotid artery.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for monitoring of blood pressure, heart rate, and carotid artery blood flow.[3]
-
Drug Administration: The test compound is administered orally.[3]
-
Thrombus Induction: After a set period to allow for drug absorption, an anodal electrolytic current is applied to the intimal surface of a carotid artery to induce endothelial injury and subsequent thrombus formation.[3]
-
Monitoring: Carotid artery blood flow is continuously monitored to detect the formation of an occlusive thrombus (indicated by a decrease in blood flow).
-
Endpoint: The primary endpoint is the time to occlusion or the incidence of occlusion within a specified timeframe. The efficacy of the drug is determined by its ability to prevent or delay vessel occlusion compared to a placebo-treated group.[3]
Mandatory Visualizations
References
A Comparative Guide to the Efficacy of UR-3216 and Clopidogrel in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiplatelet agents UR-3216 and Clopidogrel, focusing on their efficacy in preclinical models of thrombosis. While direct comparative studies are not publicly available, this document synthesizes the existing data for each compound to facilitate an informed understanding of their respective mechanisms and antithrombotic potential.
Executive Summary
Clopidogrel, a P2Y12 receptor antagonist, is a well-established antiplatelet drug with extensive preclinical and clinical data. Its efficacy in thrombosis models, such as the ferric chloride-induced carotid artery thrombosis model, is well-documented, demonstrating a dose-dependent increase in the time to vessel occlusion.
This guide will present the available information on each compound's mechanism of action, relevant experimental protocols, and efficacy data.
Clopidogrel: A P2Y12 Receptor Antagonist
Clopidogrel is a prodrug that requires conversion to its active metabolite to exert its antiplatelet effect.[1][2][3] This active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[1][4] This binding prevents ADP from activating the platelets, thereby inhibiting platelet aggregation and the formation of thrombi.[1][4]
Signaling Pathway of Clopidogrel
Caption: Mechanism of action of Clopidogrel.
Efficacy in Ferric Chloride-Induced Thrombosis Model
The ferric chloride-induced thrombosis model is a widely used preclinical model to evaluate the efficacy of antithrombotic agents. In this model, the application of ferric chloride to the adventitial surface of an artery induces oxidative injury to the vessel wall, leading to thrombus formation.
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Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery is surgically exposed and isolated.
-
Drug Administration: Clopidogrel or vehicle is administered orally at specified doses and time points prior to the induction of thrombosis.
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Thrombosis Induction: A filter paper saturated with a specific concentration of ferric chloride solution (e.g., 20%) is applied to the surface of the carotid artery for a defined period.
-
Efficacy Measurement: Blood flow in the carotid artery is monitored using a Doppler flow probe. The primary endpoint is the time to occlusion (TTO) , defined as the time from the application of ferric chloride to the complete cessation of blood flow. Thrombus weight can also be measured at the end of the experiment.
Caption: Ferric chloride-induced thrombosis model workflow.
| Species | Model | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Rat | Ferric Chloride (20% FeCl3) | 30 | Significantly increased Time to Occlusion (TTO) | [5] |
| Mouse | Ferric Chloride (3.5% FeCl3) | 3 | 71% of animals retained vascular patency | [3] |
| Mouse | Ferric Chloride (3.5% FeCl3) | 10 | 100% of animals retained vascular patency | [3] |
| Rat | Ferric Chloride | 2.4 (ED50) | 50% reduction in thrombus weight | [4] |
| Rat | Ferric Chloride | 10 | Optimal blood flow preservation and thrombus reduction | [4] |
This compound: A Glycoprotein (B1211001) IIb/IIIa Receptor Antagonist
This compound is an orally available prodrug. Its active metabolite, UR-2922, is a selective antagonist of the GPIIb/IIIa receptor. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, as it is responsible for binding fibrinogen and von Willebrand factor, which cross-link platelets. By blocking this receptor, UR-2922 can potently inhibit platelet aggregation induced by various agonists.
Signaling Pathway of this compound (UR-2922)
Caption: Mechanism of action of this compound.
Efficacy in Thrombosis Models
While review articles suggest that this compound is a highly effective inhibitor of platelet aggregation with a prolonged duration of action, specific quantitative data from in vivo thrombosis models, such as the ferric chloride-induced model, are not publicly available. Therefore, a direct comparison of its efficacy with Clopidogrel in these models cannot be made at this time. The development of many oral GPIIb/IIIa antagonists has been challenging due to issues with bioavailability and a narrow therapeutic window, which may have impacted the public availability of preclinical data for compounds like this compound.[3]
Conclusion
Clopidogrel has a well-characterized profile as an effective antiplatelet agent in preclinical thrombosis models, with clear dose-dependent effects on thrombus formation. This compound, acting through the potent GPIIb/IIIa antagonism pathway, is described as a promising agent. However, the lack of publicly available quantitative in vivo data for this compound prevents a direct and objective comparison of its antithrombotic efficacy against Clopidogrel. Further research and publication of preclinical data for this compound are necessary to fully understand its therapeutic potential in the context of established antiplatelet therapies.
References
- 1. Oral platelet glycoprotein IIb/IIIa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg5 inhibits platelet aggregation by regulating GPVI signaling pathways and ferric chloride-induced thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoprotein IIb/IIIa antagonists - from bench to practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Thrombotic Effects of UR-3216 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-thrombotic performance of UR-3216, a novel oral glycoprotein (B1211001) (GP) IIb/IIIa antagonist, with alternative anti-platelet agents. The information is supported by available preclinical data and detailed experimental protocols to aid in the evaluation and design of future studies.
Introduction to this compound
This compound is a prodrug that is rapidly converted in the liver to its active metabolite, UR-2922. This active form is a potent and selective antagonist of the platelet GPIIb/IIIa receptor.[1][2] The GPIIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a critical target for anti-thrombotic therapies. By blocking this receptor, UR-2922 prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation regardless of the initial activation stimulus. A key characteristic of this compound is the prolonged receptor occupancy of its active metabolite, leading to a sustained anti-platelet effect.[1]
Comparative In Vivo Performance
Quantitative data from head-to-head in vivo studies directly comparing this compound with other anti-thrombotic agents in standardized thrombosis models is limited in publicly available literature. However, based on its mechanism of action and available preclinical data, a comparative profile can be established. The following table summarizes key performance indicators for this compound and common alternative anti-platelet therapies, Aspirin and Clopidogrel.
| Parameter | This compound | Aspirin | Clopidogrel | Alternative GPIIb/IIIa Antagonist (Orbofiban) |
| Target | GPIIb/IIIa Receptor | Cyclooxygenase-1 (COX-1) | P2Y12 ADP Receptor | GPIIb/IIIa Receptor |
| Efficacy: Inhibition of Platelet Aggregation | > 80%[1] | Modest; agonist-specific | Potent; ADP-specific | Dose-dependent |
| Efficacy: Thrombus Formation (FeCl3 Model) | Data not publicly available | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent inhibition[3] |
| Safety: Bleeding Time | Prolongation half-life of 2 hours[1] | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase[3] |
| Onset of Action | Rapid conversion to active form[2] | Rapid | Delayed (requires metabolic activation) | Rapid |
| Duration of Effect | Prolonged (>24 h)[2] | Irreversible (lifespan of platelet) | Irreversible (lifespan of platelet) | Dependent on plasma concentration[3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the validation and comparison of anti-thrombotic agents.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This model is widely used to evaluate the efficacy of anti-thrombotic agents in an arterial thrombosis setting.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The right common carotid artery is carefully isolated through a midline cervical incision.
-
Drug Administration: this compound or comparator agents are administered orally at predetermined doses and time points before the induction of thrombosis. A vehicle control group is included.
-
Thrombosis Induction: A small piece of filter paper (e.g., 2x2 mm) saturated with a ferric chloride (FeCl3) solution (typically 10-35%) is applied to the surface of the carotid artery for a specific duration (e.g., 10 minutes).
-
Blood Flow Monitoring: A Doppler flow probe is placed on the artery distal to the injury site to continuously monitor blood flow.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. A longer TTO indicates a greater anti-thrombotic effect. Thrombus weight can also be measured at the end of the experiment.
Tail Bleeding Time Assay (Mouse)
This assay assesses the potential bleeding risk associated with an anti-thrombotic agent.
-
Animal Preparation: Mice (e.g., C57BL/6, 20-25g) are anesthetized.
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time before the assay.
-
Procedure: The distal 3 mm of the tail is transected using a sharp scalpel. The tail is then immediately immersed in warm saline (37°C).
-
Endpoint Measurement: The time from transection to the cessation of bleeding for at least 2 minutes is recorded as the bleeding time. A pre-determined cut-off time (e.g., 15 minutes) is usually set.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the GPIIb/IIIa signaling pathway and the experimental workflow for validating this compound.
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of UR-2922.
Caption: In vivo validation workflow for this compound.
References
- 1. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: UR-3216 and Tirofiban in Platelet Glycoprotein IIb/IIIa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two Glycoprotein (GP) IIb/IIIa inhibitors: UR-3216, a novel orally active prodrug, and Tirofiban, an established intravenous agent. The information presented is intended to support research and development decisions by offering a detailed analysis of their mechanisms, pharmacokinetics, and available performance data.
Executive Summary
This compound and Tirofiban are both potent antagonists of the platelet GP IIb/IIIa receptor, the final common pathway for platelet aggregation. While they share a common target, they exhibit significant differences in their pharmacological profiles. This compound, through its active metabolite UR-2922, is characterized by its high binding affinity, slow dissociation rate, and oral bioavailability. Tirofiban is a non-peptide, reversible inhibitor administered intravenously with a rapid onset and short duration of action. This guide will delve into the available experimental data to provide a clear comparison of these two agents.
Mechanism of Action
Both UR-2922 (the active form of this compound) and Tirofiban function by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This blockade prevents the cross-linking of platelets, thereby inhibiting thrombus formation.
A key distinction lies in the induction of ligand-induced binding sites (LIBS). Some GP IIb/IIIa antagonists can induce conformational changes in the receptor upon binding, exposing new epitopes (LIBS). This can lead to the formation of drug-dependent antibodies and potentially prothrombotic events. Preclinical data suggests that UR-2922 does not induce LIBS expression, a potential advantage over some other small-molecule inhibitors.[1] In contrast, while Tirofiban is a competitive antagonist, some studies have noted that drug-dependent antibodies recognizing LIBS have been observed in patients who developed thrombocytopenia following treatment with Tirofiban.
References
A Comparative Analysis of the Safety Profile of UR-3216 and Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational oral glycoprotein (B1211001) (GP) IIb/IIIa antagonist, UR-3216, with established antiplatelet agents: aspirin, clopidogrel (B1663587), ticagrelor, and prasugrel (B1678051). The comparison is grounded in available preclinical and clinical trial data, with a focus on bleeding risks and other major adverse events.
Executive Summary
This compound emerged as a promising oral GPIIb/IIIa antagonist with a high affinity for its receptor and a prolonged duration of action. Preclinical and early clinical studies suggested a manageable safety profile, with a purported low risk of severe bleeding due to its unique pharmacokinetic and pharmacodynamic properties. However, the broader class of oral GPIIb/IIIa antagonists, to which this compound belongs, ultimately failed in large-scale Phase III clinical trials due to an unfavorable risk-benefit profile, notably an increase in mortality and major bleeding events without a significant reduction in ischemic events. This guide, therefore, presents the theoretical safety advantages of this compound in the context of the ultimate clinical failure of its drug class, and contrasts this with the well-documented safety profiles of currently approved and widely utilized antiplatelet agents that act via different mechanisms.
Data Presentation: Comparative Safety and Efficacy Data
The following tables summarize key safety and efficacy outcomes from pivotal clinical trials of oral GPIIb/IIIa antagonists and the comparator P2Y12 inhibitors and aspirin. It is important to note that direct head-to-head trials of this compound against the other agents listed are not available due to the discontinuation of the oral GPIIb/IIIa antagonist development programs.
Table 1: Safety and Efficacy of Oral GPIIb/IIIa Antagonists in Phase III Clinical Trials
| Trial (Agent) | Patient Population | Treatment vs. Control | All-Cause Mortality | Major Bleeding |
| OPUS-TIMI 16 (Orbofiban) | Acute Coronary Syndromes (ACS) | Orbofiban (B1677454) vs. Placebo | 5.1% vs. 3.7% (P=0.008)[1][2] | 3.7% vs. 2.0% (P=0.0004)[1][2] |
| SYMPHONY (Sibrafiban) | ACS | Sibrafiban vs. Aspirin | Higher (not statistically significant) | Increased |
| EXCITE (Xemilofiban) | Percutaneous Coronary Intervention (PCI) | Xemilofiban vs. Placebo | Similar to placebo[3] | Increased[4] |
Table 2: Safety and Efficacy of P2Y12 Inhibitors and Aspirin in Pivotal Clinical Trials
| Trial (Agent) | Patient Population | Treatment vs. Control | All-Cause Mortality | TIMI Major Bleeding (Non-CABG) |
| CURE (Clopidogrel) | ACS without ST-segment elevation | Clopidogrel + Aspirin vs. Aspirin | 5.1% vs. 5.5% (P=0.24) | 2.7% vs. 1.8% (P=0.001) |
| PLATO (Ticagrelor) | ACS | Ticagrelor vs. Clopidogrel | 4.0% vs. 5.1% (P=0.001) | 7.9% vs. 7.7% (P=0.56)[5] |
| TRITON-TIMI 38 (Prasugrel) | ACS with planned PCI | Prasugrel vs. Clopidogrel | 3.0% vs. 3.2% (P=0.64) | 2.4% vs. 1.8% (P=0.03)[6] |
| Meta-analysis (Aspirin - Primary Prevention) | No known CVD | Aspirin vs. No Aspirin | No significant reduction[7] | Increased risk of major GI bleeding (OR 1.58)[8] |
Experimental Protocols
Assessment of Platelet Aggregation: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for measuring platelet function in vitro.[9][10]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn into a tube containing an anticoagulant (typically 3.2% sodium citrate). The first few milliliters are discarded to avoid activation from the venipuncture.[11]
-
PRP and PPP Preparation:
-
Platelet-Rich Plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes) to pellet the red and white blood cells, leaving platelets suspended in the plasma.[11]
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes) to pellet all cellular components, including platelets. PPP is used as a blank (100% light transmission).[11]
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
-
-
Data Analysis: The maximum percentage of light transmission is recorded as the measure of platelet aggregation.
Clinical Bleeding Definitions in Cardiovascular Trials
The severity of bleeding events in clinical trials is classified using standardized criteria to ensure consistent reporting. The most commonly used are the TIMI, GUSTO, and BARC definitions.
-
TIMI (Thrombolysis in Myocardial Infarction) Bleeding Criteria: Primarily laboratory-based, focusing on the decrease in hemoglobin or hematocrit.[12][13]
-
GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries) Bleeding Criteria: Clinically driven, based on the severity and consequences of the bleeding event.[12][13]
-
BARC (Bleeding Academic Research Consortium) Bleeding Criteria: A more comprehensive and tiered system that has become the standard in recent cardiovascular trials.[14]
-
Type 0: No bleeding.
-
Type 1: Bleeding that is not actionable.
-
Type 2: Actionable bleeding that does not meet the criteria for more severe types.
-
Type 3a: Overt bleeding with a hemoglobin drop of 3 to <5 g/dL or requiring transfusion.
-
Type 3b: Overt bleeding with a hemoglobin drop of ≥5 g/dL, cardiac tamponade, or requiring surgical intervention.
-
Type 3c: Intracranial hemorrhage or intraocular bleed compromising vision.
-
Type 4: CABG-related bleeding.
-
Type 5: Fatal bleeding (probable or definite).[15]
-
Mandatory Visualizations
Caption: Mechanisms of Action of Different Antiplatelet Agents.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Caption: Logical Relationship of Factors Leading to Oral GPIIb/IIIa Antagonist Failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral Xemilofiban in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Reduction in recurrent cardiovascular events with prasugrel compared with clopidogrel in patients with acute coronary syndromes from the TRITON-TIMI 38 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. acpjournals.org [acpjournals.org]
- 9. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Bleeding as a Prognostic Marker in Acute Coronary Syndromes | ICR Journal [icrjournal.com]
- 14. Bleeding Classification System Definitions - Dual Antiplatelet Therapy Following Percutaneous Coronary Intervention: Clinical and Economic Impact of Standard Versus Extended Duration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cardionerds.com [cardionerds.com]
UR-3216: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
UR-3216 is a prodrug that is converted in the body to its active form, UR-2922, a potent and highly selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies in the treatment of cardiovascular diseases. While this compound is recognized for its high affinity for the GPIIb/IIIa receptor, a comprehensive screening of its cross-reactivity with a broad panel of other receptors is not extensively detailed in publicly available literature. This guide provides a comparison of UR-2922 with other GPIIb/IIIa antagonists, details a standard experimental protocol for assessing receptor cross-reactivity, and illustrates the relevant biological and experimental pathways.
Comparison with Other GPIIb/IIIa Antagonists
The selectivity of UR-2922 is best understood in the context of other GPIIb/IIIa antagonists. The primary measure of its potency is its high binding affinity for the GPIIb/IIIa receptor, with a dissociation constant (Ki) of less than 1 nM. A key differentiator for UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), a phenomenon observed with some other small molecule antagonists that can lead to a prothrombotic state.
| Compound | Target Receptor | Affinity (Ki/Kd) for GPIIb/IIIa | Key Differentiating Features |
| UR-2922 (active form of this compound) | Glycoprotein IIb/IIIa | < 1 nM[1] | Does not induce LIBS expression; slow dissociation rate. |
| Abciximab | Glycoprotein IIb/IIIa | High | Monoclonal antibody; also binds to the αvβ3 vitronectin receptor. |
| Eptifibatide | Glycoprotein IIb/IIIa | High | Cyclic heptapeptide (B1575542) based on a sequence from rattlesnake venom. |
| Tirofiban | Glycoprotein IIb/IIIa | High | Non-peptide, small molecule antagonist. |
| Orbofiban | Glycoprotein IIb/IIIa | Lower than UR-2922 | Associated with increased mortality in clinical trials, potentially due to LIBS expression. |
| Xemilofiban | Glycoprotein IIb/IIIa | Lower than UR-2922 | Oral antagonist with challenges in demonstrating clinical efficacy. |
| Sibrafiban | Glycoprotein IIb/IIIa | Lower than UR-2922 | Oral antagonist that did not show superiority over aspirin (B1665792) in clinical trials. |
Experimental Protocols
To assess the cross-reactivity of a compound like UR-2922, a standard methodology is to perform radioligand binding assays against a panel of known receptors, ion channels, and transporters.
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., UR-2922) for a variety of receptors to assess its selectivity.
2. Materials:
- Test compound (UR-2922).
- A panel of cell membranes or recombinant proteins expressing the target receptors.
- Specific radioligands for each target receptor.
- Assay buffer appropriate for each receptor.
- Unlabeled reference compounds (positive controls) for each receptor.
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.
3. Procedure:
- Preparation: A dilution series of the test compound is prepared.
- Incubation: In each well of the filter plate, the cell membranes/recombinant protein, the specific radioligand (at a concentration close to its Kd), and either the test compound, the unlabeled reference compound, or buffer (for total binding) are combined. A separate set of wells containing a high concentration of the unlabeled reference compound is used to determine non-specific binding.
- Equilibrium: The plates are incubated to allow the binding to reach equilibrium. The incubation time and temperature are specific to each receptor.
- Termination and Washing: The incubation is terminated by rapid filtration through the filter plates, separating the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Pathways and Workflows
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the GPIIb/IIIa signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
Caption: Workflow of a competitive radioligand binding assay.
References
UR-3216: A Comparative Analysis Against Current Antithrombotic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel antithrombotic agent UR-3216 against currently available antithrombotic drugs. The information is intended to provide an objective comparison supported by available experimental data to aid in research and development efforts.
Introduction to this compound
This compound is an orally available prodrug of UR-2992, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to GPIIb/IIIa, UR-2992 effectively inhibits platelet aggregation, a key event in thrombus formation.
Mechanism of Action
The primary mechanism of action of this compound's active metabolite, UR-2992, is the competitive inhibition of the GPIIb/IIIa receptor. This contrasts with other classes of antiplatelet agents that target different pathways of platelet activation.
Caption: Mechanism of action of this compound.
Comparative Performance Data
A direct quantitative comparison of preclinical in vivo performance of this compound with other agents is challenging due to the limited publicly available dose-response data for this compound in standardized thrombosis models. However, the available data for this compound and established antithrombotic drugs are summarized below.
Table 1: Preclinical and In Vitro Performance
| Parameter | This compound (UR-2992) | Aspirin | Clopidogrel (active metabolite) |
| Target | GPIIb/IIIa Receptor | COX-1 | P2Y12 Receptor |
| Mechanism | Fibrinogen binding inhibitor | Thromboxane A2 synthesis inhibitor | ADP-induced platelet activation inhibitor |
| Potency (Ki/IC50) | Ki < 1 nM[1] | ~160 µM (COX-1) | IC50 ~0.5 µM (P2Y12 binding) |
| Platelet Aggregation Inhibition | >80%[1] | Varies by agonist | Varies by agonist and patient metabolism |
| Bleeding Time Prolongation | 2 hours (specifics on dose and model are limited)[1] | Dose-dependent | Dose- and patient-dependent |
Table 2: Clinical Performance of Current Oral Antiplatelet Drugs (vs. Clopidogrel)
| Outcome | Prasugrel | Ticagrelor |
| Major Adverse Cardiovascular Events (MACE) | Lower Risk | Lower Risk |
| Stent Thrombosis | Lower Risk | Lower Risk |
| Major Bleeding | Higher Risk | Higher Risk (non-CABG related) |
Note: This table presents a qualitative summary of outcomes from major clinical trials (e.g., TRITON-TIMI 38 and PLATO). Hazard ratios and confidence intervals can be found in the respective publications.
Experimental Protocols
The following are outlines of standard experimental protocols used to evaluate the performance of antithrombotic drugs.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by low-speed centrifugation, while platelet-poor plasma (PPP) is prepared by high-speed centrifugation.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized using PPP.
-
Incubation: PRP is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Aggregation Induction: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission is recorded over time in an aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation) is calculated.
In Vivo Thrombosis Model (Ferric Chloride-Induced Arterial Thrombosis)
This model is commonly used to evaluate the antithrombotic efficacy of a compound in vivo.
Caption: Workflow for Ferric Chloride-Induced Thrombosis Model.
Methodology:
-
Animal Preparation: The animal (typically a rodent) is anesthetized, and a major artery (e.g., carotid artery) is surgically exposed.
-
Drug Administration: The test compound is administered intravenously or orally at various doses.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the artery. Ferric chloride induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Blood Flow Monitoring: Blood flow in the artery is continuously monitored using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery by the thrombus. A longer time to occlusion indicates a greater antithrombotic effect.
Bleeding Time Assessment
This assay is used to assess the potential bleeding risk associated with an antithrombotic agent.
Methodology:
-
Animal Preparation: The animal is anesthetized.
-
Drug Administration: The test compound is administered.
-
Incision: A standardized incision is made, typically on the tail (in rodents).
-
Measurement: The time it takes for the bleeding to stop is measured. The tail is blotted with filter paper at regular intervals until no more blood is absorbed.
-
Endpoint: A prolonged bleeding time compared to the vehicle control indicates an increased bleeding risk.
Conclusion
This compound, with its highly potent and selective GPIIb/IIIa receptor antagonism, presents a promising profile for an oral antithrombotic agent. Its mechanism of action, targeting the final common pathway of platelet aggregation, offers a distinct advantage. While direct comparative in vivo preclinical data is limited in the public domain, the available information suggests high efficacy in inhibiting platelet aggregation with a potentially favorable safety window regarding bleeding.[1] Further studies with direct head-to-head comparisons in standardized preclinical models and eventually in clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in relation to current standards of care.
References
Reproducibility of UR-3216's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of a novel compound is paramount. This guide provides an objective comparison of UR-3216, an orally active glycoprotein (B1211001) (GP) IIb/IIIa antagonist, with other alternatives, supported by available experimental data. A key focus is the reproducibility of its effects, a critical factor in preclinical and clinical development.
This compound is a prodrug that is rapidly converted in the body to its active form, UR-2922. This active metabolite is a potent and selective inhibitor of the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, UR-2922 prevents fibrinogen from binding to platelets, thereby inhibiting the formation of blood clots.
One of the distinguishing features of UR-2922 is its high affinity for the GPIIb/IIIa receptor and its slow dissociation rate, which contributes to a prolonged duration of action. Furthermore, unlike some other oral GPIIb/IIIa antagonists, UR-2922 does not appear to induce ligand-induced binding sites (LIBS). The induction of LIBS can lead to a prothrombotic state and thrombocytopenia, which have been significant safety concerns with other drugs in this class.
Comparative Performance Data
| Parameter | UR-2922 (Active form of this compound) | Orbofiban (B1677454) | Xemilofiban (B1684237) |
| Mechanism of Action | Selective GPIIb/IIIa receptor antagonist | Selective GPIIb/IIIa receptor antagonist | Selective GPIIb/IIIa receptor antagonist |
| IC50 for ADP-induced Platelet Aggregation (in vitro) | < 35 nM | ~29 ng/mL (~65 nM)[1] | 0.035 µM (35 nM)[2] |
| Key Differentiating Feature | High affinity, slow dissociation, no LIBS induction | Partial agonist activity reported, linked to prothrombotic effects[1] | Clinical trials did not show significant reduction in primary endpoints[3][4] |
| Clinical Development Status | Preclinical/early clinical development | Development terminated due to increased mortality in a clinical trial | Development terminated due to lack of efficacy in a phase III clinical trial[3][4] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the efficacy of GPIIb/IIIa antagonists: Light Transmission Aggregometry (LTA) . This protocol is a synthesis of best practices and should be adapted to specific laboratory conditions.
Light Transmission Aggregometry (LTA) for Measuring Platelet Aggregation
1. Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
2. Materials and Reagents:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen.
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
3. Blood Collection and PRP Preparation:
-
Collect whole blood by venipuncture, avoiding hemolysis and prolonged tourniquet application. The first few milliliters of blood should be discarded.
-
Process the blood within 1-2 hours of collection.
-
Centrifuge the citrated whole blood at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. The PPP will be used to set the 100% aggregation baseline.
-
Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 250 x 10^9/L).
4. Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PPP for 100% light transmission and PRP for 0% light transmission.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Add the test compound (e.g., UR-2922, orbofiban, or xemilofiban at various concentrations) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP to a final concentration of 5-20 µM or collagen to a final concentration of 2-5 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
5. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of UR-2922 in inhibiting platelet aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Xemilofiban Searle and Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of oral Xemilofiban in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 4. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral Xemilofiban in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-3216 vs. Eptifibatide: A Comparative Guide to Platelet Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent platelet aggregation inhibitors, UR-3216 and Eptifibatide (B1663642). Both agents target the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway of platelet aggregation, but exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Mechanism of Action
Both this compound and Eptifibatide exert their antiplatelet effects by antagonizing the GP IIb/IIIa receptor on the surface of platelets. This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus.
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) that acts as a reversible and highly specific inhibitor of the GP IIb/IIIa receptor.[1][2] Its structure mimics a key recognition sequence in fibrinogen, allowing it to competitively block the binding of fibrinogen and other ligands like von Willebrand factor.[1]
This compound is an orally active prodrug that is rapidly converted in the body to its active metabolite, UR-2922 .[3][4] UR-2922 is a potent and selective non-peptide antagonist of the GP IIb/IIIa receptor.[3][4] A key characteristic of UR-2922 is its very tight and prolonged binding to the receptor, leading to a long duration of action.[3]
Quantitative Comparison of In Vitro Efficacy
| Compound | IC50 (ADP-induced Platelet Aggregation) | Source | Notes |
| UR-2922 | < 35 nM | [5] | The specific experimental conditions, such as the concentration of ADP and the anticoagulant used, were not detailed in the source. |
| Eptifibatide | 132 - 264 nM | Calculated from the reported range of 0.11-0.22 µg/mL using a molecular weight of 831.96 g/mol . The experiment was conducted using 20 µM ADP in citrated human platelet-rich plasma. |
Note on IC50 Conversion for Eptifibatide: The IC50 for Eptifibatide was reported as 0.11-0.22 µg/mL. Using the molecular weight of Eptifibatide (831.96 g/mol ), this can be converted to a molar concentration as follows:
-
0.11 µg/mL = 0.11 x 10^-6 g / 10^-3 L = 0.11 x 10^-3 g/L
-
Molar concentration = (0.11 x 10^-3 g/L) / (831.96 g/mol ) ≈ 1.32 x 10^-7 mol/L = 132 nM
-
0.22 µg/mL ≈ 264 nM
Signaling Pathway of Platelet Aggregation
The following diagram illustrates the central role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation, which is the target for both this compound (via its active metabolite UR-2922) and Eptifibatide.
Caption: GP IIb/IIIa receptor inhibition by UR-2922 and Eptifibatide.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro efficacy of platelet aggregation inhibitors like UR-2922 and Eptifibatide using Light Transmission Aggregometry (LTA), which is considered the gold standard for such measurements.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP)
-
Test compounds (UR-2922, Eptifibatide) at various concentrations
-
Light Transmission Aggregometer
-
Pipettes and consumables
Methodology:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks. The blood is collected into tubes containing an anticoagulant.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Light Transmission Aggregometry:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of the adjusted PRP into a cuvette with a stir bar and pre-incubate at 37°C for a specified time.
-
Add the test compound (UR-2922 or Eptifibatide) at a specific concentration and incubate for a defined period.
-
Initiate platelet aggregation by adding a known concentration of the agonist (e.g., 20 µM ADP).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximum platelet aggregation.
-
Experimental Workflow
The diagram below outlines the typical workflow for a comparative in vitro study of platelet aggregation inhibitors.
References
- 1. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of UR-3216: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Operational Protocols for the GPIIb/IIIa Antagonist UR-3216.
This document provides critical information for the safe handling and disposal of this compound, a prodrug for the potent platelet aggregation inhibitor, UR-2922. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
According to available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices should always be observed.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or latex).
-
Use laboratory coats or gowns.
-
Wear safety glasses with side shields.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
If inhaled, move to fresh air.
-
If swallowed, drink water and consult a physician if feeling unwell.
Storage:
-
Store in a tightly sealed, original container.
-
Keep in a dry and well-ventilated area.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound and its active metabolite, UR-2922, providing a basis for experimental design and interpretation.
| Parameter | Value | Compound | Species/System | Description |
| IC₅₀ | < 35 nM | UR-2922 | Human Platelets | Concentration for 50% inhibition of platelet aggregation induced by various agonists.[1] |
| Kᵢ | < 1 nM | UR-2922 | Resting Human Platelets | Inhibitor constant, indicating high binding affinity to the GPIIb/IIIa receptor.[2] |
| Kₑ | < 1 nM | UR-2922 | Human Platelets | Dissociation constant, indicating high affinity for the human platelet receptor.[3] |
| kₒff | 90 min | UR-2922 | Human Platelets | Dissociation rate, indicating a slow dissociation from the receptor.[3] |
| Half-life (platelet residence) | 60 - 80 h | UR-2922 | In vivo | The duration the active metabolite remains bound to platelets.[2] |
| Half-life (platelet aggregation inhibition) | 24 h | This compound | In vivo | The duration of the inhibitory effect on platelet aggregation after administration.[2] |
| Bioavailability | 52% | This compound | Beagle Dogs | The proportion of the administered dose that reaches systemic circulation.[1] |
| ED₅₀ | 0.05 mg/kg | This compound | Cynomolgus Monkeys | The dose required to achieve 50% of the maximum effect in inhibiting platelet aggregation ex vivo.[1] |
This compound Signaling Pathway
This compound is a prodrug that is converted in the body to its active form, UR-2922. UR-2922 acts as a potent and selective antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, on the surface of platelets. This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking this receptor, UR-2922 prevents the binding of fibrinogen, which is necessary for the cross-linking of platelets and the formation of a thrombus.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of this compound's active form, UR-2922, on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
UR-2922 (active metabolite of this compound)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Agonist solution (e.g., Adenosine Diphosphate - ADP)
-
Phosphate-Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
-
Pipettes and sterile consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
3. Experimental Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of PRP to the aggregometer cuvettes.
-
Add varying concentrations of UR-2922 or vehicle control (e.g., PBS) to the cuvettes and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a standardized concentration of an agonist (e.g., ADP).
-
Record the change in light transmittance for a set period (e.g., 10 minutes) using the aggregometer.
4. Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmittance, with 100% aggregation defined by the transmittance of PPP and 0% by the transmittance of PRP.
-
Calculate the percentage of inhibition for each concentration of UR-2922 relative to the vehicle control.
-
Determine the IC₅₀ value of UR-2922 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proper Disposal Procedures for this compound
As this compound is not classified as a hazardous chemical, its disposal does not require specialized hazardous waste management. However, to ensure safety and environmental responsibility, the following procedures should be followed.
1. Unused or Expired this compound (Solid Form):
-
Segregation: Ensure that the non-hazardous this compound waste is not mixed with any hazardous chemical waste.
-
Containerization: Keep the compound in its original, tightly sealed container. If the original container is not available, use a new, clean, and clearly labeled container. The label should include the chemical name ("this compound") and state "Non-Hazardous Waste for Disposal."
-
Disposal: Dispose of the container in the regular laboratory solid waste stream, unless your institution has a specific collection program for non-hazardous chemical waste.
2. Solutions Containing this compound:
-
Aqueous Solutions: For dilute aqueous solutions, check your institutional and local regulations. In many cases, small quantities of non-hazardous aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water.
-
Organic Solvent Solutions: If this compound is dissolved in a hazardous organic solvent, the entire solution must be treated as hazardous waste. Dispose of it according to your institution's hazardous chemical waste procedures for the specific solvent used.
3. Contaminated Materials:
-
PPE and Consumables: Gloves, paper towels, and other consumables contaminated with small amounts of this compound can typically be disposed of in the regular laboratory trash.
-
Glassware: Thoroughly clean any glassware that has come into contact with this compound with an appropriate solvent and/or detergent before reuse or disposal.
4. Experimental Workflow for Disposal:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
